3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWNBSOWGUGPA-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trihydroxyphenyl)-acrylic Acids for Researchers and Drug Development Professionals
Disclaimer: Due to a significant lack of available scientific literature and experimental data for 3-(2,3,4-Trihydroxyphenyl)-acrylic acid , this guide will focus on the closely related and well-researched isomer, 3-(3,4,5-Trihydroxyphenyl)-acrylic acid . This compound shares the same molecular formula and offers a robust dataset that aligns with the core requirements of this technical guide. Information on the synthesis of the requested 2,3,4-isomer is provided based on established chemical principles.
Introduction to Trihydroxyphenyl-acrylic Acids
Trihydroxyphenyl-acrylic acids, also known as trihydroxycinnamic acids, are a class of phenolic compounds characterized by a phenyl ring substituted with three hydroxyl groups and an acrylic acid side chain. These compounds are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their potent biological activities. Various isomers exist depending on the substitution pattern of the hydroxyl groups on the phenyl ring, which in turn influences their chemical properties and biological effects.
While data on the 2,3,4-isomer is scarce, the 3,4,5-isomer has been the subject of numerous studies, revealing its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 3-(3,4,5-Trihydroxyphenyl)-acrylic acid, offering valuable insights for researchers and professionals in drug discovery and development.
Chemical Structure and Properties
The chemical structure of trihydroxyphenyl-acrylic acids consists of a benzene ring with three hydroxyl (-OH) groups and a propenoic acid group. The position of the hydroxyl groups on the phenyl ring defines the specific isomer.
2.1. 3-(2,3,4-Trihydroxyphenyl)-acrylic acid
-
Chemical Structure:
-
The structure consists of a phenyl ring with hydroxyl groups at positions 2, 3, and 4, and an acrylic acid substituent at position 1.
-
-
Physicochemical Properties:
2.2. 3-(3,4,5-Trihydroxyphenyl)-acrylic acid
-
Chemical Structure:
-
This isomer features hydroxyl groups at the 3, 4, and 5 positions of the phenyl ring.
-
-
Physicochemical Properties:
-
A summary of its key properties is presented in the table below.
-
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₅ | [3][4] |
| Molecular Weight | 196.16 g/mol | [3][4] |
| IUPAC Name | (2E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | [3] |
| Melting Point | 188 °C | [4] |
| Solubility | Soluble in polar organic solvents. | |
| pKa | Data not readily available. | |
| LogP | 0.9012 | [5] |
Synthesis of Trihydroxyphenyl-acrylic Acids
The synthesis of trihydroxyphenyl-acrylic acids can be achieved through various organic reactions. A common and effective method is the Knoevenagel-Doebner condensation .[6]
3.1. Proposed Synthesis of 3-(2,3,4-Trihydroxyphenyl)-acrylic acid
A plausible synthetic route for 3-(2,3,4-Trihydroxyphenyl)-acrylic acid involves the Knoevenagel-Doebner condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine.
References
- 1. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Z)-3,4,5-Trihydroxycinnamic Acid | C9H8O5 | CID 54580301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trihydroxycinnamic acid | 6093-59-0 | FT66986 [biosynth.com]
- 5. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
(E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid , a member of the hydroxycinnamic acid family, is a key organic compound with significant potential in various scientific domains. This section provides its standardized nomenclature and alternative names for comprehensive identification.
IUPAC Name: (2E)-3-(2,3,4-Trihydroxyphenyl)prop-2-enoic acid
Synonyms:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key computed and experimental data for (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | PubChem |
| Molecular Weight | 196.16 g/mol | PubChem |
| Predicted pKa | 4.3 (strongest acidic) | Chemicalize |
| Predicted Solubility | Data not readily available. Due to the presence of multiple hydroxyl groups and a carboxylic acid function, it is expected to have moderate solubility in water and good solubility in polar organic solvents. | N/A |
| Appearance | Solid (predicted) | N/A |
| CAS Number | 13058-13-4 | ChemicalBook |
Synthesis Protocols
The synthesis of (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid can be achieved through several established organic reactions, most notably the Knoevenagel and Doebner condensations. These methods involve the reaction of a substituted benzaldehyde with a compound containing an active methylene group.
Knoevenagel-Doebner Condensation
This reaction is a modification of the Knoevenagel condensation that uses malonic acid as the active methylene compound and typically a weak base like pyridine or piperidine as a catalyst. The reaction proceeds via a decarboxylation step.
Reaction Scheme:
Caption: Knoevenagel-Doebner condensation for the synthesis of (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid.
Detailed Experimental Protocol:
-
Reactants:
-
2,3,4-Trihydroxybenzaldehyde (1.0 eq)
-
Malonic acid (1.5 - 2.0 eq)
-
Pyridine (as solvent and catalyst) or a catalytic amount of piperidine in a suitable solvent (e.g., ethanol, DMF).
-
-
Procedure:
-
To a solution of 2,3,4-Trihydroxybenzaldehyde in pyridine, add malonic acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid.
-
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid are not widely available in public databases, the following are predicted and representative data based on its chemical structure and data from analogous compounds.
4.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the acidic proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.5 | d | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~6.5 | d | 1H | =CH-Ar |
| ~6.0 | d | 1H | -CH=COOH |
| ~9.0-10.0 | br s | 3H | Ar-OH |
4.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~150-140 | Ar-C-O |
| ~145 | =CH-Ar |
| ~125-115 | Ar-CH |
| ~115 | -CH=COOH |
4.3. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M-H]⁻: 195.03
4.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H stretching (phenolic and carboxylic acid) |
| ~3000 | C-H stretching (aromatic and vinylic) |
| ~1680 | C=O stretching (carboxylic acid) |
| ~1630 | C=C stretching (vinylic) |
| ~1600, 1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (phenol and carboxylic acid) |
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid are limited, the broader class of trihydroxyphenyl and acrylic acid derivatives has been investigated for various biological activities. These activities often stem from their antioxidant and anti-inflammatory properties.
Potential Signaling Pathway Involvement (Hypothesized based on related compounds):
Many phenolic compounds are known to interact with key signaling pathways involved in inflammation and cellular stress responses. It is plausible that (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid could modulate pathways such as:
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NF-κB Signaling Pathway: Phenolic compounds can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cellular processes, including inflammation. Some polyphenols can modulate the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.
Further research is necessary to elucidate the specific molecular targets and signaling pathways directly affected by (E)-3-(2,3,4-Trihydroxyphenyl)acrylic acid. Its structural similarity to other bioactive phenolic acids suggests it is a promising candidate for further investigation in drug discovery and development.
References
Unveiling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a phenolic compound of significant interest in various scientific domains. This document outlines its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and will serve as a foundational resource for further research and development.
Core Chemical Identifiers
A precise understanding of a compound's identity is paramount for any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 13058-13-4[1] |
| Molecular Weight | 196.15682 g/mol [1] |
| Molecular Formula | C₉H₈O₅[1] |
| IUPAC Name | (E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid[1] |
| Synonyms | 3-(2,3,4-Trihydroxy-phenyl)-2-propenoic acid, (E)-3-(2,3,4-trihydroxyphenyl)acrylic acid[1] |
Future Directions: A Glimpse into a Broader Investigation
While the core identifiers have been established, a comprehensive understanding necessitates a deeper dive into the compound's characteristics and potential applications. Future updates to this guide will include:
-
Detailed Experimental Protocols: Methodologies for the synthesis, purification, and analytical characterization of this compound will be provided. This will encompass techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
Quantitative Data Presentation: All relevant quantitative data, including but not limited to, solubility, pKa, and spectroscopic data (UV-Vis, IR), will be systematically organized into tables for straightforward comparison and analysis.
-
Biological Activity and Signaling Pathways: An exploration of the compound's biological effects and its interactions with cellular signaling pathways will be a key focus. This will involve a thorough review of existing literature and may include diagrammatic representations of these pathways.
Visualizing a Potential Experimental Workflow
To illustrate the intended direction of this technical guide, the following diagram outlines a hypothetical experimental workflow for the characterization of this compound.
References
"3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" synthesis from 2,3,4-trihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid from 2,3,4-trihydroxybenzaldehyde. This compound, a derivative of cinnamic acid, is of significant interest in medicinal chemistry and drug development due to the pharmacological potential of polyphenolic structures. This document provides a comprehensive overview of a common and effective synthetic route, the Knoevenagel-Doebner condensation, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthesis workflow.
Overview of the Synthetic Pathway
The synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid from 2,3,4-trihydroxybenzaldehyde is most effectively achieved through a Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine, often with a co-catalyst like piperidine. The intermediate product then undergoes decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid.
An alternative, though sometimes less specific, method is the Perkin reaction, which utilizes an acid anhydride and its corresponding carboxylate salt.[1] However, the Knoevenagel-Doebner condensation generally offers milder reaction conditions and is well-suited for aldehydes containing multiple hydroxyl groups.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for the synthesis of hydroxy-substituted cinnamic acids.[2][3][4][5][6]
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4-trihydroxybenzaldehyde (1.0 equivalent) and malonic acid (1.5-3.0 equivalents) in anhydrous pyridine.[4][6] The use of an excess of malonic acid can help to drive the reaction to completion.[4]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of crushed ice and concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 3-(2,3,4-trihydroxyphenyl)acrylic acid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the Knoevenagel-Doebner condensation for the synthesis of hydroxy-substituted cinnamic acids, which can be used as a starting point for the optimization of the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 2,3,4-Trihydroxybenzaldehyde | 1.0 equivalent | - |
| Malonic Acid | 1.5 - 3.0 equivalents | [4][6] |
| Catalyst | ||
| Pyridine | Solvent | [2][5] |
| Piperidine | Catalytic amount | [2] |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C (Reflux) | [4] |
| Reaction Time | 2 - 4 hours | [7] |
| Yield | ||
| Expected Yield | 80 - 95% (based on similar syntheses) | [5][6] |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid via the Knoevenagel-Doebner condensation.
Caption: Synthetic workflow for 3-(2,3,4-trihydroxyphenyl)acrylic acid.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Unveiling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Technical Guide to its Putative Natural Sources and Isolation
For Immediate Release
This technical guide offers a comprehensive overview of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a hydroxycinnamic acid (HCA) of interest to researchers, scientists, and drug development professionals. While direct evidence for the natural occurrence and specific isolation of this precise isomer is limited in current scientific literature, this document extrapolates from established methodologies for similar phenolic compounds to provide a robust framework for its potential sourcing and purification.
Introduction to this compound
This compound, also known as 2,3,4-trihydroxycinnamic acid, belongs to the vast family of hydroxycinnamic acids. These phenolic compounds are secondary metabolites in plants, playing crucial roles in defense mechanisms and structural integrity. HCAs are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them a focal point for pharmaceutical and nutraceutical research. While congeners such as caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid are well-documented, the specific 2,3,4-trihydroxy isomer remains a less-explored molecule with potential for novel applications.
Potential Natural Sources
Direct identification of plant species containing this compound is not prominently reported. However, phytochemical analyses of various plant genera, particularly within the Lamiaceae family, have revealed a rich diversity of phenolic acids. Species of the genus Cunila, such as Cunila spicata and Cunila lythrifolia, are known to produce a wide array of essential oils and phenolic compounds. While existing studies on these plants have not explicitly identified 2,3,4-trihydroxycinnamic acid, their rich and varied phenolic profiles suggest they could be candidate sources for further investigation.
General plant sources known to be rich in a variety of hydroxycinnamic acids include:
-
Fruits: Berries, apples, and citrus fruits
-
Vegetables: Artichokes, potatoes, and carrots
-
Beverages: Coffee, tea, and wine
-
Grains: Whole wheat and oats
Exploratory phytochemical screening of these and other botanicals, particularly those with a history of use in traditional medicine for inflammatory or infectious conditions, may lead to the identification of natural sources for this compound.
A Generalized Protocol for Isolation and Purification
The following is a generalized experimental protocol for the extraction and isolation of hydroxycinnamic acids from a plant matrix. This protocol is based on established methods for similar compounds and should be optimized for the specific plant material and target compound.
Extraction
Objective: To extract a broad range of phenolic compounds, including potential HCAs, from the plant material.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate the powdered plant material in a solvent system. A common choice is an aqueous methanol or ethanol solution (e.g., 80% methanol in water). The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Extraction Conditions: The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. Alternatively, techniques like sonication or Soxhlet extraction can be employed to improve efficiency.
-
Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude aqueous extract.
Fractionation
Objective: To separate the crude extract into fractions with varying polarities to enrich the target compounds.
Methodology:
-
Liquid-Liquid Partitioning: The crude aqueous extract is sequentially partitioned with solvents of increasing polarity. A typical sequence would be:
-
n-hexane (to remove non-polar compounds like lipids and chlorophylls)
-
Ethyl acetate (to extract compounds of intermediate polarity, including many phenolic acids)
-
n-butanol (to extract more polar glycosylated compounds)
-
-
Fraction Collection: The different solvent fractions are collected separately and concentrated to dryness. The ethyl acetate fraction is often the most promising for isolating free hydroxycinnamic acids.
Chromatographic Purification
Objective: To isolate the pure this compound from the enriched fraction.
Methodology:
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel or a reversed-phase material like C18.
-
Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is common. For C18, a gradient of water-methanol or water-acetonitrile is typically used.
-
Fraction Monitoring: The eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the compound of interest.
-
Final Purification: Fractions containing the target compound are pooled and may require further purification by preparative HPLC to achieve high purity.
Structural Elucidation
Objective: To confirm the identity and structure of the isolated compound.
Methodology:
The purified compound is subjected to spectroscopic analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugation systems.
Data Presentation
Table 1: Hypothetical Quantitative Data for Isolation of this compound from a Plant Source
| Parameter | Value | Unit |
| Starting Plant Material (Dry Weight) | 1000 | g |
| Crude Extract Yield | 50 | g |
| Ethyl Acetate Fraction Yield | 10 | g |
| Purified Compound Yield | 50 | mg |
| Purity (by HPLC) | >98 | % |
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Caption: Postulated antioxidant mechanism of hydroxycinnamic acids.
Conclusion
While this compound remains an under-investigated natural product, the established methodologies for the isolation of hydroxycinnamic acids provide a clear and actionable path for its potential discovery and purification. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the phytochemical landscape for this and other novel bioactive compounds. Further screening of diverse plant species is warranted to uncover natural sources of this promising molecule, which may hold significant potential in drug development and therapeutic applications.
Spectroscopic and Structural Elucidation of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, also known as 2,3,4-trihydroxycinnamic acid. Due to the limited availability of experimentally derived spectra for this specific isomer, this document combines theoretical predictions and comparative data from closely related analogs to offer a robust analytical profile. This guide is intended to support researchers in compound identification, characterization, and further development.
Chemical Structure and Properties
IUPAC Name: (2E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid Common Name: 2,3,4-Trihydroxycinnamic acid Molecular Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol
The structure of this compound is characterized by a phenyl ring substituted with three hydroxyl groups at positions 2, 3, and 4, and an acrylic acid side chain. The trans (E) isomer is generally more stable.
Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.2 | br s | 1H | -COOH |
| ~9.5 | br s | 1H | Ar-OH |
| ~9.0 | br s | 1H | Ar-OH |
| ~8.5 | br s | 1H | Ar-OH |
| ~7.5 | d, J ≈ 16.0 Hz | 1H | H-α |
| ~6.8 | d, J ≈ 8.5 Hz | 1H | H-6' |
| ~6.4 | d, J ≈ 8.5 Hz | 1H | H-5' |
| ~6.3 | d, J ≈ 16.0 Hz | 1H | H-β |
Note: Predicted values are based on standard chemical shift increments and comparison with similar structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | -COOH |
| ~150.0 | C-3' |
| ~145.5 | C-4' |
| ~144.0 | C-α |
| ~135.0 | C-2' |
| ~122.0 | C-1' |
| ~118.0 | C-6' |
| ~115.5 | C-β |
| ~110.0 | C-5' |
Note: Predicted values are based on established increments for substituted benzene rings and acrylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (phenolic and carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |
| 1710-1680 | Strong | C=O stretch (conjugated carboxylic acid) |
| 1640-1620 | Medium | C=C stretch (vinylic) |
| 1600, 1515, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300-1200 | Strong | C-O stretch (phenol and carboxylic acid) |
| 980-960 | Medium | =C-H bend (trans-vinylic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI | Negative | 195.03 | - | 177 (loss of H₂O), 151 (loss of CO₂), 133 (loss of H₂O and CO₂) |
| ESI | Positive | - | 197.05 | 179 (loss of H₂O), 153 (loss of CO), 135 (loss of H₂O and CO) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
"3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" solubility in different solvents
An In-depth Technical Guide to the Solubility of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Estimated Solubility of this compound
The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. These estimations are derived from the solubility data of related trihydroxy-phenyl-acrylic acid isomers and general principles of organic chemistry. The presence of multiple polar hydroxyl groups and a carboxylic acid function suggests a higher affinity for polar solvents.
| Solvent | Chemical Formula | Polarity | Estimated Solubility |
| Water | H₂O | High | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |
| Methanol | CH₃OH | High | Moderately Soluble |
| Ethanol | C₂H₅OH | High | Moderately Soluble |
| Acetone | (CH₃)₂CO | Medium | Slightly Soluble |
| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Sparingly Soluble |
Note: These are estimated values. For precise quantitative analysis, experimental determination is strongly recommended.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe standard laboratory methods for this purpose.
Saturated Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand, or centrifuge them at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Qualitative Solubility Assessment
A simpler, qualitative approach can provide a preliminary understanding of solubility.[1][2]
Materials:
-
This compound
-
Selected solvents
-
Small test tubes
-
Vortex mixer
Procedure:
-
Place a small, known amount (e.g., 1-5 mg) of the compound into a test tube.[1]
-
Add a small volume (e.g., 0.1 mL) of the solvent and vortex for 1-2 minutes.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is considered soluble at that concentration. If not, incrementally add more solvent until the solid dissolves or a significant volume has been added, indicating poor solubility.
Biological Context: Signaling Pathways
Hydroxycinnamic acids, the class of compounds to which this compound belongs, are known to be involved in various biological signaling pathways.[3] They often play a role in plant defense mechanisms and have demonstrated antioxidant and anti-inflammatory properties in preclinical studies.[3][4][5] The biosynthesis of these compounds originates from the phenylpropanoid pathway.[3][6]
Below is a simplified representation of the phenylpropanoid pathway leading to the synthesis of hydroxycinnamic acids.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" using recrystallization techniques. This document outlines the principles of recrystallization for polar phenolic compounds, provides detailed experimental protocols for purification and purity analysis, and includes recommendations for solvent selection and optimization.
Introduction
This compound is a phenolic compound of interest in various research and development fields, including pharmaceuticals, due to its potential biological activities. The purity of this compound is critical for accurate in-vitro and in-vivo studies, as well as for meeting regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization and subsequent purity assessment by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
| Property | Estimated Value/Characteristic | Source/Analogy |
| Molecular Formula | C₉H₈O₅ | - |
| Molecular Weight | 196.16 g/mol | Calculated |
| Appearance | Expected to be a solid, likely light beige to dark beige. | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid[1] |
| Melting Point | Expected to be in the range of 200-220 °C (with decomposition). | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid (207-208 °C)[1] |
| pKa | Estimated around 4.5. | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid (4.53)[1] |
| Solubility | Expected to be slightly soluble in polar solvents like methanol and DMSO. | Analogy to (E)-3-(3,4,5-trihydroxyphenyl)acrylic acid[1] |
Principles of Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities in the mother liquor.
For polar compounds like this compound, polar solvents are generally the most suitable. The ideal recrystallization solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures.
-
Inertness (does not react with the target compound).
-
Volatility for easy removal from the purified crystals.
-
Non-toxic and low cost.
A single solvent or a binary solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be employed.
Experimental Protocols
Protocol for Determining Optimal Recrystallization Solvent
Objective: To identify the most suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Impure this compound
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
A selection of polar solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Ice bath
Procedure:
-
Place approximately 50 mg of the impure compound into a series of test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear it is insoluble. Record the approximate volume of solvent used.
-
If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Note the temperature at which it dissolves.
-
Allow the hot solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals upon cooling.
-
Based on these observations, select the optimal solvent or solvent pair for the large-scale recrystallization. A good solvent will dissolve the compound when hot but not when cold, while a poor solvent will not dissolve the compound even when hot. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
Data Presentation:
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling | Observations |
| Water | Record observation | Record observation | Record observation | Record observation |
| Ethanol | Record observation | Record observation | Record observation | Record observation |
| Methanol | Record observation | Record observation | Record observation | Record observation |
| Acetone | Record observation | Record observation | Record observation | Record observation |
| Ethyl Acetate | Record observation | Record observation | Record observation | Record observation |
| Other | Record observation | Record observation | Record observation | Record observation |
Protocol for Recrystallization of this compound
Objective: To purify crude this compound. Based on the properties of similar compounds, methanol is a promising initial candidate solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., methanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol). Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. If necessary, add small portions of hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Workflow Diagram:
Caption: Recrystallization Workflow Diagram.
Protocol for Purity Analysis by HPLC
Objective: To determine the purity of this compound before and after recrystallization.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or phosphoric acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Reference standard of this compound (if available)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of the compound (likely around 280-320 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase B. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a small amount of the crude and recrystallized this compound and dissolve it in a known volume of mobile phase B to create solutions of known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound from the chromatogram of the standard. Calculate the purity of the crude and recrystallized samples by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation:
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Crude Compound | Record value | Record value | Calculate value |
| Recrystallized Compound | Record value | Record value | Calculate value |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Incorrect solvent; insufficient solvent. | Try a more polar solvent; add more solvent in small increments. |
| Oiling out (formation of an oil instead of crystals) | Solution is too concentrated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent. | Add more solvent; allow the solution to cool more slowly; select a solvent with a lower boiling point. |
| No crystal formation | Solution is too dilute; compound is very soluble in the cold solvent. | Evaporate some of the solvent; scratch the inside of the flask; add a seed crystal; try a different solvent or a solvent pair. |
| Low recovery of purified compound | Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary; use a minimal amount of ice-cold solvent for washing; ensure the filtration apparatus is hot during hot filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are often flammable and can be toxic.
-
Avoid inhaling vapors and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Visualization of the Experimental Workflow
The logical flow of the purification and analysis process is depicted below.
Caption: Purification and Analysis Workflow.
References
Application Note: Quantitative Analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile, and UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity.
Introduction
This compound, a phenolic acid, is a compound of interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and specificity.[1] This application note provides a detailed protocol for the quantification of this compound, adaptable for various research and development applications.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
Chromatographic Conditions
A summary of the optimal chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[3] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD at 280 nm |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method may vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte with a suitable solvent, such as methanol or a methanol-water mixture, using techniques like sonication or vortexing.[4][5]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
Method Validation
The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
-
Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration.[7][8]
-
Precision: Determined by analyzing six replicate injections of a standard solution at a mid-range concentration on the same day (intra-day precision) and on three different days (inter-day precision).
-
Accuracy: Evaluated by a recovery study, where a known amount of the standard was spiked into a blank matrix and the recovery was calculated.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7][9]
Results and Discussion
Linearity, LOD, and LOQ
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) was greater than 0.999. The LOD and LOQ were found to be sufficiently low for the intended applications.
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| R² | > 0.999 |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
Precision and Accuracy
The intra-day and inter-day precision, expressed as the relative standard deviation (RSD), were both less than 2%, indicating good precision. The accuracy, determined from the recovery study, was within the acceptable range of 98-102%.
| Parameter | Intra-day RSD (%) | Inter-day RSD (%) |
| Precision | < 2% | < 2% |
| Accuracy (Recovery %) | \multicolumn{2}{c | }{98 - 102%} |
Protocols
HPLC System Preparation
-
Prepare the mobile phases as described in section 2.3.
-
Degas the mobile phases using an online degasser or by sonication.
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Analysis Workflow
Caption: A flowchart of the HPLC analysis workflow.
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Method Validation Workflow
The following diagram illustrates the logical relationship between the different steps of the method validation process.
Caption: A diagram showing the method validation process.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound. The method is straightforward to implement and can be adapted for various sample matrices, making it a valuable asset for quality control and research in the pharmaceutical and related industries.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Characterization of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Introduction
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a derivative of cinnamic acid, is a phenolic compound of interest in pharmaceutical and materials science research due to its potential antioxidant, and other biological activities. As with any synthesized or isolated compound, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the protocols for the characterization of this compound using 1H and 13C NMR spectroscopy and presents the expected spectral data.
Significance of NMR Characterization
NMR spectroscopy allows for the precise determination of the carbon-hydrogen framework of a molecule.
-
1H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
13C NMR reveals the number of different types of carbon atoms and their electronic environments.
Together, these techniques provide a comprehensive "fingerprint" of the molecule, confirming its identity and purity.
Experimental Protocols
1. Sample Preparation
A clean, dry 5 mm NMR tube is required.
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent is critical as the hydroxyl protons may exchange with protic solvents. DMSO-d6 is often preferred for observing hydroxyl proton signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
1H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
13C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For DMSO-d6, the residual solvent peak is at δ ~2.50 ppm for 1H NMR and δ ~39.52 ppm for 13C NMR.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Predicted NMR Spectral Data
Due to the limited availability of published experimental data for this compound, the following tables present predicted 1H and 13C NMR data based on the analysis of structurally similar compounds.
Table 1: Predicted 1H NMR Data for this compound in DMSO-d6
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ~12.2 | br s | - | 1H | -COOH |
| ~9.5 | br s | - | 1H | Ar-OH |
| ~9.0 | br s | - | 1H | Ar-OH |
| ~8.8 | br s | - | 1H | Ar-OH |
| ~7.50 | d | ~16.0 | 1H | H-α |
| ~6.85 | d | ~8.5 | 1H | H-6' |
| ~6.40 | d | ~8.5 | 1H | H-5' |
| ~6.30 | d | ~16.0 | 1H | H-β |
Table 2: Predicted 13C NMR Data for this compound in DMSO-d6
| Chemical Shift (δ ppm) | Assignment |
| ~168.0 | -COOH |
| ~151.0 | C-3' |
| ~145.5 | C-4' |
| ~144.5 | C-α |
| ~135.0 | C-2' |
| ~125.0 | C-6' |
| ~118.0 | C-1' |
| ~116.0 | C-β |
| ~108.0 | C-5' |
Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Molecular structure and key 1H NMR assignments.
Application Notes and Protocols for Assessing the Antioxidant Activity of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant potential of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, also known as 2,3,4-trihydroxycinnamic acid. This compound, a member of the hydroxycinnamic acid family, is of significant interest for its potential therapeutic applications owing to its structural features, which suggest potent antioxidant capabilities. The protocols detailed below focus on two widely accepted and robust in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction to Antioxidant Activity
Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. Hydroxycinnamic acids, characterized by a phenolic ring and a carboxylic acid function, are known to be potent antioxidants.[1] The number and position of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant activity.[2][3] Compounds with ortho-dihydroxy (catechol) or trihydroxy (pyrogallol) moieties are generally considered to have significant antioxidant potential.[1] this compound possesses a pyrogallol-like substitution pattern, suggesting it is a strong candidate for antioxidant-based therapeutic development.
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. For comparative purposes, the activity of a well-known antioxidant standard, such as Trolox or Ascorbic Acid, is usually determined in parallel.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference Compound (Trolox) IC50 (µM) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| 3,4,5-Trihydroxycinnamic acid | 11.8 | [Data Not Available] | [Insert Experimental Value] |
Note: The IC50 values for this compound are to be determined experimentally. The value for 3,4,5-Trihydroxycinnamic acid is provided as a reference for a structurally related potent antioxidant.
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which can be adapted for use with this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which is a deep violet-colored molecule. In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to yellow. This change in color is measured spectrophotometrically at approximately 517 nm.[4][5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).
-
Assay Protocol: a. To each well of a 96-well microplate, add a specific volume of the test compound or standard solution (e.g., 100 µL). b. Add an equal volume of the DPPH solution (e.g., 100 µL) to each well. c. For the blank, add methanol instead of the test compound. For the control, add the test compound solvent (methanol) and the DPPH solution. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4] e. Measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a characteristic blue-green color, which is measured spectrophotometrically at approximately 734 nm.[6][7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the degree of decolorization is proportional to the antioxidant's activity.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[6][7]
-
Preparation of Working ABTS•+ Solution: a. Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay Protocol: a. To each well of a 96-well microplate, add a small volume of the test compound or standard solution (e.g., 10 µL). b. Add a larger volume of the working ABTS•+ solution (e.g., 190 µL) to each well. c. For the blank, use the solvent of the test compound. For the control, use the solvent and the ABTS•+ solution. d. Shake the plate gently and incubate in the dark at room temperature for a specified time (e.g., 6-15 minutes).[8] e. Measure the absorbance at 734 nm.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Polyphenolic compounds like this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[8][9]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like polyphenols, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[2][3] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.
References
- 1. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key, copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents for cosmetic and therapeutic applications.[3]
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a cinnamic acid derivative, is a promising candidate for tyrosinase inhibition due to its structural similarity to endogenous substrates and its polyphenol nature. This document provides detailed experimental protocols for evaluating the efficacy of this compound as a tyrosinase inhibitor, including enzymatic assays, cellular-based assessments, and kinetic analysis.
Data Presentation
The inhibitory effects of various cinnamic acid derivatives on tyrosinase activity are summarized below. These values, gathered from studies on structurally similar compounds, provide a benchmark for evaluating this compound.
| Compound | Tyrosinase Source | Substrate | IC50 Value | Inhibition Type | Reference |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom | L-Tyrosine | 0.013 µM | Competitive | |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom | L-DOPA | 0.93 µM | Competitive | |
| 2-S-Lipoylcaffeic acid | Mushroom | L-DOPA | 3.22 µM | Mixed-type | [4] |
| 2-S-Lipoylcaffeic acid | Mushroom | L-Tyrosine | 2.0 µM | Mixed-type | [4] |
| Malic Acid | Mushroom | L-DOPA | 3.91 mM | Mixed-type | [3] |
| L-pyroglutamic acid | Mushroom | L-DOPA | 3.38 mM | Competitive | [3] |
| Kojic Acid (Reference Inhibitor) | Mushroom | L-DOPA | ~16.7 µM | Competitive |
Experimental Protocols
Enzymatic Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol details the in vitro assessment of tyrosinase inhibition using commercially available mushroom tyrosinase. The assay measures the enzymatic conversion of a substrate (L-DOPA or L-Tyrosine) to dopachrome, a colored product.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
This compound (Test Compound)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) (Substrate)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in 0.1 M sodium phosphate buffer.
-
Prepare a stock solution of this compound and Kojic Acid in DMSO. Further dilute to desired concentrations with the phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
For control wells, add 20 µL of the buffer (Enzyme Control) or 20 µL of Kojic Acid solution (Positive Control).
-
Add 50 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.[5]
-
Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.[5]
-
Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Cellular Tyrosinase Activity and Melanin Content Assay (B16F10 Murine Melanoma Cells)
This protocol assesses the inhibitory effect of the test compound on tyrosinase activity and melanin production within a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Test Compound)
-
alpha-Melanocyte Stimulating Hormone (α-MSH) or IBMX (to stimulate melanin production)
-
Lysis Buffer (e.g., 50 mM phosphate buffer pH 6.5, 1% Triton X-100, 0.1 mM PMSF)
-
L-DOPA
-
NaOH (1 N) with 10% DMSO
-
BCA Protein Assay Kit
Procedure:
Part A: Melanin Content Measurement
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate melanogenesis by adding a stimulant like α-MSH for 48-72 hours.
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Quantify the melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin. The total melanin content should be normalized to the total protein content of the cells.
Part B: Cellular Tyrosinase Activity
-
Following treatment as described in Part A (steps 1-3), wash the cells with ice-cold PBS and lyse them with the lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
Visualizations
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation [mdpi.com]
- 4. 2-S-Lipoylcaffeic Acid, a Natural Product-Based Entry to Tyrosinase Inhibition via Catechol Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3,4-Trihydroxy-phenyl)-acrylic acid is a polyhydroxylated phenolic compound. Phenolic acids are a class of natural and synthetic compounds that have garnered significant interest in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary evidence on related polyhydroxylated phenylacrylic acid derivatives suggests that they can exhibit significant anti-tumor activity and cytotoxicity against various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancerous cells.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays are fundamental in preclinical drug development to determine the effective concentration range and to elucidate the potential mechanisms of action of novel therapeutic compounds.
Principle of Cytotoxicity Assays
Cell-based cytotoxicity assays are essential tools for quantifying the toxic effects of a compound on cells. These assays typically measure key indicators of cell health, such as membrane integrity, metabolic activity, and the activation of cell death pathways. The protocols provided herein focus on three widely used methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Based on studies of similar compounds, the following are suggested:
-
MCF-7 (Breast adenocarcinoma)
-
MDA-MB-231 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HepG2 (Hepatocellular carcinoma)
-
LNCaP (Prostate carcinoma)
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Assay: MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
LDH Assay: Commercially available LDH cytotoxicity assay kit.
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Positive Controls:
-
Other Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA, DMSO.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader (for MTT and LDH assays)
-
Flow cytometer (for apoptosis assay)
-
96-well and 6-well cell culture plates
-
Experimental Protocols
Cell Culture and Seeding
-
Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 96-well plates for MTT and LDH assays at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
For the apoptosis assay, seed cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
Compound Treatment
-
Prepare a series of dilutions of this compound from the stock solution in the complete cell culture medium. Based on data from related polyhydroxylated phenylacrylic acid derivatives, a concentration range of 1 µM to 100 µM is a reasonable starting point.
-
Include the following controls in each experiment:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest concentration of the test compound.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (e.g., 1 µM) or Camptothecin (e.g., 5 µM).[2][6]
-
Untreated Control: Cells in culture medium only.
-
-
Remove the old medium from the wells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of the test compound or controls.
-
Incubate the plates for 24, 48, and 72 hours.
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
MTT Assay Protocol
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
LDH Release Assay Protocol
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the manufacturer's instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum LDH Release - Absorbance of Untreated)] x 100 (Maximum LDH release is determined by lysing control cells with the provided lysis buffer).
Apoptosis Assay (Annexin V-FITC/PI) Protocol
-
After treatment in 6-well plates, collect both the adherent and floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curves of the MTT assay.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| MDA-MB-231 | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| HepG2 | [Insert Data] | [Insert Data] | [Insert Data] |
| LNCaP | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Percentage of Cytotoxicity (LDH Release) at a Specific Concentration (e.g., 50 µM)
| Cell Line | 24h (% Cytotoxicity) | 48h (% Cytotoxicity) | 72h (% Cytotoxicity) |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| HepG2 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Apoptosis Analysis by Flow Cytometry after 48h Treatment
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Untreated | MCF-7 | [Insert Data] | [Insert Data] | [Insert-Data] | [Insert Data] |
| Compound (IC50) | MCF-7 | [Insert Data] | [Insert Data] | [Insert-Data] | [Insert Data] |
| Camptothecin | MCF-7 | [Insert Data] | [Insert Data] | [Insert-Data] | [Insert Data] |
Potential Signaling Pathway
Phenolic compounds often induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially induced by phenolic compounds.
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.
-
Vehicle Effects: The concentration of the vehicle (e.g., DMSO) should be kept constant across all treatments and should not exceed a level that causes cytotoxicity on its own (typically <0.5%).
-
Cell Density: Optimal cell seeding density is crucial for reliable results. Overly confluent or sparse cultures can affect cell health and response to the compound.
-
Assay Interference: Some colored compounds can interfere with colorimetric assays like MTT. It is advisable to run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.
-
Time- and Dose-Dependency: Cytotoxic effects are typically time- and dose-dependent. Performing a matrix of different concentrations and incubation times will provide a comprehensive understanding of the compound's activity.
By following these detailed protocols and considering the potential variables, researchers can effectively evaluate the cytotoxic properties of this compound and gain valuable insights into its potential as an anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Natural Phenolic Compounds against Doxorubicin-Induced Chemobrain: Biological and Molecular Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 6. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-Cancer Cell Line Screening of Hydroxyphenyl Acrylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyphenyl acrylic acids and their derivatives represent a class of compounds with significant potential in oncology research. These molecules, characterized by a phenyl ring substituted with one or more hydroxyl groups and an acrylic acid moiety, have been investigated for their anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines. This document provides a comprehensive overview of the application of a representative compound from this class, Caffeic Acid Phenethyl Ester (CAPE), a derivative of 3-(3,4-dihydroxyphenyl)acrylic acid, in anti-cancer cell line screening. Due to the limited specific data on "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid," CAPE is used here as a well-documented analogue to illustrate the methodologies and potential mechanisms of action.
Data Presentation: In Vitro Anti-Cancer Activity
The anti-proliferative activity of hydroxyphenyl acrylic acid derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic effects of various polyhydroxylated phenylacrylic acid derivatives and Caffeic Acid Phenethyl Ester (CAPE) against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Polyhydroxylated Phenylacrylic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| α-cyano-β-(3,4,5-trihydroxyphenyl)acrylic acid | L1210 | 21 - 980 (range) | [1] |
| SK-MEL-28 | 54 - 950 (range) | [1] | |
| SK-MEL-30-3 | 54 - 190 (range) | [1] |
Table 2: Cytotoxicity of Caffeic Acid Phenethyl Ester (CAPE)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melanoma cells | Skin Cancer | Varies | [2] |
| Lung cancer cells | Lung Cancer | Varies | [2] |
| Prostate cancer cells | Prostate Cancer | Varies | [2] |
| Colon cancer cells | Colon Cancer | Varies | [3] |
| Leukemic HL-60 cells | Leukemia | Varies | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a test compound on cancer cell viability.[4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., CAPE) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.[7][8][9]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol details the use of Western blotting to investigate the effect of the test compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.[10][11][12]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, p-Akt, total Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Hydroxyphenyl acrylic acid derivatives, exemplified by CAPE, have been shown to exert their anti-cancer effects through the modulation of various signaling pathways. A key mechanism is the induction of apoptosis, often mediated by the activation of tumor suppressor proteins and the regulation of the Bcl-2 family of proteins.[13] Furthermore, these compounds can interfere with pro-survival signaling cascades.
Apoptosis Induction Pathway
References
- 1. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer mechanism of caffeic acid phenethyl ester (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,3,4-Trihydroxyphenyl)acrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-(2,3,4-trihydroxyphenyl)acrylic acid?
A1: The Knoevenagel-Doebner condensation is a highly effective and commonly employed method for the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid. This reaction involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid, typically catalyzed by a weak base such as piperidine in a suitable solvent like pyridine or dimethylformamide (DMF).[1][2] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for analogous phenolic acids.[2][3]
Q2: What are the starting materials and reagents required for the Knoevenagel-Doebner synthesis?
A2: The primary starting materials are 2,3,4-trihydroxybenzaldehyde and malonic acid. The reaction typically requires a basic catalyst, with piperidine being a common choice, and a high-boiling polar aprotic solvent such as pyridine or DMF.[1][2][4] For workup and purification, a dilute acid solution (e.g., HCl) and a suitable solvent for recrystallization (e.g., aqueous ethanol) are necessary.
Q3: What is the expected yield for this synthesis?
A3: While specific yields for 3-(2,3,4-trihydroxyphenyl)acrylic acid are not extensively reported, optimized Knoevenagel-Doebner reactions for similar phenolic acids, such as ferulic acid from vanillin, have achieved yields in the range of 85-97%.[3] The yield is highly dependent on the reaction conditions, including temperature, reaction time, and the purity of the starting materials.
Q4: How can I confirm the identity and purity of the synthesized 3-(2,3,4-trihydroxyphenyl)acrylic acid?
A4: The structure and purity of the final product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the hydroxyl and carboxylic acid protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretching of the phenolic and carboxylic acid groups, the C=O stretching of the carboxylic acid, and the C=C stretching of the alkene.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its identity.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Adapted Microwave-Assisted Knoevenagel-Doebner Synthesis
This protocol is adapted from an optimized procedure for the synthesis of other phenolic acids and is expected to be effective for the preparation of 3-(2,3,4-trihydroxyphenyl)acrylic acid.[2][3]
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Malonic Acid
-
Dimethylformamide (DMF)
-
Piperidine
-
Dilute Hydrochloric Acid (HCl)
-
Ammonium Chloride (NH4Cl) solution
-
Ethanol
-
Water
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) and malonic acid (3 equivalents) in DMF.
-
Add piperidine (0.5 equivalents) to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Apply constant power (e.g., 50 W) to reach a target temperature of 90°C and hold for 30 minutes.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Precipitate the product by adding a cold, dilute aqueous solution of NH4Cl.[3]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials. 2. Insufficient reaction time or temperature. 3. Inactive catalyst. | 1. Ensure 2,3,4-trihydroxybenzaldehyde and malonic acid are pure. The aldehyde can be sensitive to oxidation. 2. Optimize reaction time and temperature. Monitor the reaction by TLC. For conventional heating, refluxing for several hours may be necessary.[5] 3. Use fresh piperidine. |
| Formation of a Side Product (Vinylphenol) | Decarboxylation of the desired product. This is favored by high temperatures and excess base.[2] | 1. Carefully control the reaction temperature. Avoid unnecessarily high temperatures. 2. Use the recommended stoichiometric amount of piperidine (0.5 equivalents).[3] |
| Darkening of the Reaction Mixture | Oxidation of the polyhydroxylated benzaldehyde or product under basic conditions. | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize the reaction time as much as possible. |
| Difficulty in Product Precipitation | The product may be too soluble in the workup solution. | 1. Ensure the workup solution is sufficiently cold. 2. Increase the concentration of the acid in the workup solution to ensure complete protonation of the carboxylate. 3. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. |
| Product is Difficult to Purify | Presence of unreacted starting materials or side products. | 1. For removal of unreacted malonic acid, ensure thorough washing with water. 2. If the vinylphenol side product is present, careful recrystallization may be required. Column chromatography can be used as an alternative purification method.[5] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel-Doebner Synthesis of Phenolic Acids.
| Parameter | Conventional Heating | Microwave-Assisted |
| Solvent | Pyridine | DMF |
| Catalyst | Piperidine | Piperidine |
| Temperature | Reflux | 90°C[3] |
| Reaction Time | Several hours[5] | 30 minutes[3] |
| Typical Yields (for analogs) | Variable | 85-97%[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-(2,3,4-trihydroxyphenyl)acrylic acid.
Knoevenagel-Doebner Reaction Mechanism
Caption: Mechanism of the Knoevenagel-Doebner condensation.
References
Technical Support Center: Knoevenagel Synthesis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel synthesis of "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid".
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Knoevenagel synthesis of this compound?
The synthesis is typically a Doebner modification of the Knoevenagel condensation.[1][2] It involves the reaction of 2,3,4-trihydroxybenzaldehyde with malonic acid, catalyzed by a weak organic base like pyridine, often with a co-catalyst such as piperidine.[3][4][5] The reaction proceeds through a condensation step followed by in-situ decarboxylation to yield the final acrylic acid product.[6][7]
Q2: What are the most common side reactions observed in this synthesis?
The most prevalent side reactions include:
-
Double Decarboxylation: The desired product, a substituted cinnamic acid, can undergo a second decarboxylation, especially at elevated temperatures, to form the corresponding vinylphenol (4-vinylpyrogallol).[3]
-
Incomplete Decarboxylation: The intermediate, 3-(2,3,4-Trihydroxy-phenyl)-propenoic-dicarboxylic acid, may persist in the final product if the reaction conditions are not optimized for complete decarboxylation.
-
Oxidation of the Phenolic Moiety: The 2,3,4-trihydroxy (pyrogallol) ring is susceptible to oxidation, which can lead to the formation of colored impurities and tar-like byproducts.[8][9]
-
Self-Condensation of Malonic Acid: Under certain conditions, malonic acid can undergo self-condensation, although this is less common in the Doebner modification.
Q3: How can I purify the final product, this compound?
Due to its high polarity, purification can be challenging. Common methods include:
-
Recrystallization: This is a primary method for purifying cinnamic acid derivatives.[10][11] A mixed solvent system, such as methanol/water or ethanol/water, is often effective.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For obtaining highly pure material, preparative RP-HPLC is a suitable technique. A C18 column with a gradient of a polar organic solvent (e.g., methanol or acetonitrile) and acidified water is typically used.[13][14][15]
-
Column Chromatography: While challenging due to the high polarity, column chromatography on silica gel with a polar eluent system can be employed. The use of Sephadex LH-20 has also been suggested for the purification of polar phenolic compounds.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal ratio of reactants or catalysts. 3. Formation of significant side products. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Optimize the molar ratio of 2,3,4-trihydroxybenzaldehyde to malonic acid (typically 1:1.5 to 1:3). Adjust the pyridine to piperidine ratio.[1] 3. Refer to the specific side product issues below for targeted solutions. 4. Ensure the 2,3,4-trihydroxybenzaldehyde is of high purity and not oxidized. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a Major Byproduct Identified as 4-Vinylpyrogallol | Excessive decarboxylation of the product. | 1. Reduce the reaction temperature. Temperatures above 100°C can favor the formation of vinylphenols.[3] 2. Minimize the amount of piperidine, as it can promote the second decarboxylation. 3. Reduce the reaction time once the formation of the desired product is maximized. |
| Product Contaminated with Unreacted 2,3,4-Trihydroxybenzaldehyde | 1. Insufficient reaction time or temperature. 2. Inactive catalyst. | 1. Gradually increase the reaction time and/or temperature while monitoring for the formation of other side products. 2. Use freshly distilled pyridine and piperidine. |
| Formation of a Dark, Tarry, or Polymeric Substance | 1. Oxidation of the 2,3,4-trihydroxy moiety. 2. High reaction temperatures leading to polymerization. | 1. Perform the reaction under an inert atmosphere. 2. Use degassed solvents. 3. Maintain a controlled and moderate reaction temperature. |
| Difficulty in Isolating the Product from the Reaction Mixture | The product is highly polar and may be soluble in the reaction medium (pyridine). | 1. After the reaction, cool the mixture and acidify with dilute HCl to precipitate the product.[7] 2. If precipitation is incomplete, extract the aqueous layer with a polar organic solvent like ethyl acetate. |
| Product is Difficult to Recrystallize | 1. Presence of impurities that inhibit crystal formation. 2. Inappropriate solvent system. | 1. Attempt to pre-purify the crude product by a quick filtration through a small plug of silica gel. 2. Experiment with different mixed solvent systems for recrystallization, such as ethanol/water, methanol/water, or acetone/water.[12] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is adapted from the general procedure for the Doebner modification of the Knoevenagel condensation for the synthesis of similar phenolic acids like caffeic acid.[1][4]
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Malonic acid
-
Pyridine (freshly distilled)
-
Piperidine
-
Hydrochloric acid (dilute solution)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) and malonic acid (1.5-2.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90°C with constant stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice and a dilute solution of hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol/water.
Table of Reaction Parameters and Expected Outcomes:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Aldehyde:Malonic Acid) | 1 : 1.5 to 1 : 3.0 | An excess of malonic acid drives the reaction to completion.[1] |
| Catalyst (Pyridine:Piperidine) | Pyridine as solvent, Piperidine as co-catalyst (catalytic amount) | Pyridine acts as a base and solvent, while piperidine is a more effective catalyst for the condensation.[3][5] |
| Temperature | 80 - 100 °C | Balances reaction rate with minimizing side reactions like double decarboxylation. |
| Reaction Time | 2 - 6 hours | Sufficient time for condensation and subsequent decarboxylation. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and side pathways in the synthesis.
Experimental Workflow
References
- 1. CN109111356A - Caffeic acid synthesis and purification technique - Google Patents [patents.google.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. research.tue.nl [research.tue.nl]
- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 11. bartleby.com [bartleby.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration (e.g., yellowing, browning) of the aqueous solution. | Oxidation of the pyrogallol moiety. This is accelerated by elevated pH (>7), presence of oxygen, and exposure to light. | - Prepare solutions fresh whenever possible.- Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Work under subdued light or use amber vials.- Maintain a slightly acidic pH (e.g., 3-5) by using a suitable buffer. The addition of a small amount of an acid like formic or acetic acid can help maintain stability.[1] |
| Precipitation of the compound from the aqueous solution. | Low aqueous solubility, especially at acidic pH where the carboxylic acid group is protonated. | - Use a co-solvent such as ethanol or methanol to increase solubility.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.- Adjust the pH to slightly above the pKa of the carboxylic acid group to increase the solubility of the ionized form. However, be aware that higher pH can accelerate degradation. |
| Inconsistent results in analytical assays (e.g., HPLC). | Degradation of the compound in the autosampler or during sample preparation. Adsorption of the compound to glass or plasticware. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).- Minimize the time between sample preparation and analysis.- Consider using silanized glassware to reduce adsorption.- Ensure the mobile phase is appropriately acidified to minimize peak tailing and on-column degradation.[2] |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products (e.g., quinones) or polymerization. | - Compare the chromatogram with a freshly prepared standard to identify the parent peak.- Use a diode array detector (DAD) to examine the UV-Vis spectra of the new peaks for clues about their structure.- If possible, use mass spectrometry (MS) to identify the degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a hydroxycinnamic acid, in aqueous solutions is primarily influenced by:
-
pH: This is a critical factor. Phenolic compounds, especially those with multiple hydroxyl groups like the pyrogallol group in this molecule, are susceptible to degradation at neutral to high pH.[3][4][5] Alkaline conditions facilitate the formation of phenoxide ions, which are more readily oxidized.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.
-
Light: Exposure to UV or even ambient light can induce photodegradation.[6][7]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including decarboxylation and oxidation.[2][8]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: While specific studies on this compound are limited, the degradation pathway can be inferred from related hydroxycinnamic acids like caffeic acid. The primary degradation pathway is likely the oxidation of the pyrogallol (2,3,4-trihydroxy) ring to form corresponding o-quinones.[9] These quinones are highly reactive and can undergo further reactions, including polymerization, leading to the formation of colored products.
Caption: Predicted primary degradation pathway of this compound.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maximize the stability of aqueous solutions, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at 4°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.
-
pH: If possible, buffer the solution to a slightly acidic pH (e.g., 3-5).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For extended storage, consider preparing the solution with deoxygenated water and storing it under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the stability of my this compound solution?
A4: The most common method for monitoring the stability is High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD). A stability-indicating HPLC method should be able to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
Experimental Protocols
Protocol: HPLC Method for Stability Analysis
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Caption: Workflow for HPLC-based stability testing.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or acetic acid
-
Buffer salts (if required)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and DAD or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any more non-polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength around the absorbance maximum of the compound (likely in the 280-330 nm range for hydroxycinnamic acids).[10]
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a small amount of organic solvent topped up with aqueous buffer).
-
Dilute the stock solution to the desired working concentration in the aqueous buffer or solution to be tested.
-
Divide the working solution into aliquots for each time point and condition to be tested (e.g., different pH values, temperatures, light exposure).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Inject the samples into the HPLC system.
-
Record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
Signaling Pathway
While specific signaling pathways for this compound are not well-documented, a closely related compound, 3,4,5-Trihydroxycinnamic Acid, has been shown to exert anti-inflammatory effects through the activation of the Nrf2 pathway, which is modulated by p38 MAPK.[11][12] This provides a plausible mechanism of action for related trihydroxycinnamic acids.
Caption: Plausible anti-inflammatory signaling pathway involving p38 MAPK and Nrf2.
References
- 1. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 11. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" during storage
Technical Support Center: 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" so susceptible to oxidation?
A1: The chemical structure of this compound contains a 2,3,4-trihydroxyphenyl group. This arrangement, particularly the vicinal hydroxyl (-OH) groups, is analogous to catechol and pyrogallol moieties, which are well-known for their potent antioxidant properties and corresponding susceptibility to oxidation.[1][2][3] These groups can be easily oxidized to form highly reactive semiquinone and quinone species, especially in the presence of oxygen, light, elevated temperatures, or certain metal ions.[2][3][4] This oxidation process often leads to a visible color change (e.g., to yellow or brown) and a loss of the compound's desired chemical properties and purity.[5]
Q2: What are the ideal storage conditions for the solid (powder) form of this compound?
A2: To maximize shelf-life, the solid compound should be stored under conditions that minimize exposure to pro-oxidant factors. The ideal conditions are:
-
Temperature: Cool temperatures are critical. Storage at 2-8°C (refrigerated) is good, but for long-term storage, -20°C (frozen) is recommended.[6] Studies on similar phenolic compounds show significantly less degradation at 4°C compared to room temperature.[7]
-
Atmosphere: Store under an inert atmosphere. Displacing air in the container with an inert gas like argon or nitrogen before sealing will significantly slow down oxidation.[8]
-
Light: Protect from light. Use amber vials or store the container in a dark place to prevent photochemical reactions that can accelerate degradation.[5][9]
-
Humidity: Keep in a desiccated environment. Moisture can facilitate oxidative reactions. Storing the vial inside a desiccator is highly recommended.[9]
Q3: How should I prepare and store solutions of this compound for experimental use?
A3: Solutions of phenolic compounds are often much less stable than the solid form.[5]
-
Preparation: Prepare solutions fresh for each experiment whenever possible. Use deoxygenated solvents by sparging with nitrogen or argon for 15-30 minutes before dissolving the compound.
-
Solvent Choice: The stability can be solvent-dependent. Aprotic solvents are generally preferred over aqueous buffers if the experimental design allows. If using aqueous buffers, a slightly acidic pH may improve stability compared to neutral or alkaline conditions, which can deprotonate the phenolic hydroxyl groups and accelerate oxidation.[10]
-
Short-Term Storage: If a solution must be stored, even for a short period, it should be kept on ice (or at 2-8°C), protected from light, and blanketed with an inert gas in a tightly sealed vial.
Q4: What are the visible signs of oxidation or degradation?
A4: The most common sign is a color change . Pure this compound should be a light-colored (e.g., white, off-white, or pale yellow) solid. Oxidation typically leads to the formation of colored quinone-type products, causing the powder to turn yellow, tan, brown, or even dark brown.[5] For solutions, a rapid change from colorless to yellow or brown upon dissolution is a clear indicator of oxidation.
Troubleshooting Guide
Problem: My solid sample, which was initially off-white, has turned noticeably brown.
| Possible Cause | Solution & Prevention |
| Prolonged exposure to air (oxygen). | The sample has likely oxidized. Its purity should be checked by an analytical method like HPLC before use. For future storage, transfer the solid to a smaller, appropriately sized vial to minimize headspace, flush the vial with argon or nitrogen, seal tightly with a high-quality cap, and wrap the seal with parafilm. |
| Storage at ambient temperature. | High temperatures accelerate chemical degradation.[5][11] Always store the compound at or below the recommended temperature (ideally -20°C). |
| Exposure to light. | Photochemical reactions can initiate or accelerate oxidation.[5] Store vials in a dark location or use amber glass vials to protect the contents from light. |
| Contamination. | Contamination with trace metals (like iron or copper) can catalyze oxidation.[4] Use high-purity reagents and clean glassware. Avoid using metal spatulas if possible; prefer plastic or ceramic. |
Problem: The purity of my compound, as measured by HPLC, is decreasing much faster than expected.
| Possible Cause | Solution & Prevention |
| Improper storage conditions. | This is the most likely cause. Review the ideal storage conditions (see FAQ A2). A combination of low temperature (-20°C), inert atmosphere, and protection from light is crucial for long-term stability.[8][12] |
| Frequent freeze-thaw cycles. | If you are using small amounts from a larger stock bottle, repeated warming and cooling can introduce moisture from condensation, accelerating degradation. Aliquot the solid compound into smaller, single-use vials upon receipt. This avoids repeatedly exposing the main stock to ambient conditions. |
| The compound is inherently unstable. | Some highly substituted phenolic compounds have limited shelf lives regardless of conditions. If you have followed all best practices and still observe degradation, consider purchasing smaller quantities more frequently to ensure you are always working with a fresh batch. |
Problem: My solutions turn yellow or brown almost immediately after preparation.
| Possible Cause | Solution & Prevention |
| Dissolved oxygen in the solvent. | Solvents, especially aqueous buffers, contain significant amounts of dissolved oxygen. Deoxygenate your solvent before use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using freeze-pump-thaw cycles. |
| High pH of the solution. | Basic conditions (pH > 7) deprotonate the phenolic hydroxyl groups, making them far more susceptible to oxidation.[10] If your experiment allows, prepare the solution in a slightly acidic buffer (e.g., pH 4-6). |
| Oxidation during weighing/handling. | The process of weighing and transferring the solid exposes it to air. Minimize this exposure time. Consider handling the solid in a glove box or glove bag under an inert atmosphere for highly sensitive experiments. |
| Contamination in the solvent or on glassware. | Trace metal contaminants in water or buffer salts can catalyze rapid oxidation. Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Ensure all glassware is scrupulously clean. |
Data Summary: Impact of Storage Conditions
The following table summarizes the expected impact of different storage parameters on the stability of this compound, based on general principles for phenolic compounds.
| Storage Parameter | Condition | Expected Stability (Half-life) | Primary Degradation Pathway |
| Temperature | -20°C | High (Months to Years) | Minimal degradation |
| 4°C | Moderate (Weeks to Months) | Slow oxidation | |
| 25°C (Room Temp) | Low (Days to Weeks) | Accelerated oxidation[7][12] | |
| Atmosphere | Inert (Argon/Nitrogen) | High | Minimal oxidation |
| Air | Low | Rapid oxidation by O₂[8] | |
| Light Exposure | Dark (Amber Vial) | High | Minimal photochemical degradation |
| Ambient Light | Low | Photochemical oxidation[5][12] | |
| Form | Solid (Crystalline) | High | Slower reaction kinetics |
| Solution (Aqueous) | Very Low | Rapid oxidation and hydrolysis |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the remaining parent compound and detect the appearance of degradation products.
1. Objective: To assess the purity of this compound over time under specific storage conditions.
2. Materials:
-
This compound sample(s).
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).[13][14]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade acid (e.g., formic acid or acetic acid).
-
Volumetric flasks, pipettes, and autosampler vials.
3. Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of the stored sample at a known concentration (e.g., 50 µg/mL) using the same solvent as the standards.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detection Wavelength: Scan across a range (e.g., 200-400 nm) with a DAD to identify the absorbance maximum. A wavelength around 280-320 nm is typical for phenolic acids.[15]
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the test sample.
-
Calculate the concentration of the parent compound in the sample using the calibration curve. Purity (%) = (Measured Conc. / Expected Conc.) * 100.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The decrease in the main peak's area and the increase in other peaks' areas over time signifies degradation.
-
Visualizations
Troubleshooting Workflow for Oxidation Issues
This diagram provides a logical flow for diagnosing and resolving stability problems with your compound.
Caption: A flowchart to guide researchers in troubleshooting degradation issues.
Simplified Oxidation Pathway
This diagram illustrates the initial steps of oxidation, highlighting why the compound is unstable.
Caption: The oxidation of the trihydroxyphenyl moiety to reactive quinones.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why do your chemicals deteriorate so quickly_ [uhplcslab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 10. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Effect of Storage Time and Temperature on Phenolic Compounds of Soybean (Glycine max L.) Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
Troubleshooting "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" HPLC peak tailing
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an acidic and polar compound like this compound?
Peak tailing for this compound, a phenolic acid, is typically caused by unwanted secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Secondary Silanol Interactions: The multiple hydroxyl groups and the carboxylic acid can interact with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3] These interactions create a secondary retention mechanism that is different from the primary reversed-phase mechanism, leading to a distorted peak shape.[1][2] While this issue is very common for basic compounds, acids can also exhibit peak tailing due to adsorption onto the silica stationary phase support.[4]
-
Improper Mobile Phase pH: The pH of the mobile phase is critical.[5] If the pH is close to the pKa of the compound's carboxylic acid group, both the ionized (deprotonated) and non-ionized (protonated) forms will exist simultaneously.[5][6] This mixture of species leads to peak distortion and tailing.
-
Column Issues: A degraded or contaminated column, or a void at the column inlet, can disrupt the packed bed and cause poor peak shape.[7][8] Using older, Type A silica columns with high silanol activity can also exacerbate tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[4][9]
-
Extra-Column Effects: Excessive volume from long tubing, large detector cells, or poorly made connections can cause band broadening that manifests as peak tailing, especially for early-eluting peaks.[7][9]
Q2: How can I use the mobile phase pH to improve my peak shape?
Optimizing the mobile phase pH is one of the most powerful ways to eliminate peak tailing for ionizable compounds.
For an acidic analyte like this compound, the goal is to ensure it is in a single, non-ionized form. This is achieved by lowering the mobile phase pH.
-
The Rule of Thumb: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[10][11] This suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and less likely to engage in secondary ionic interactions.
-
Practical Application: Use an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to lower the pH.[12][13] A mobile phase pH of ≤ 3 is often effective at protonating the acidic analyte and also suppressing the ionization of acidic silanol groups on the column, minimizing interactions.[1][2]
Q3: My peak is still tailing after adjusting the pH. What role does the column play?
If pH optimization is insufficient, your column is the next critical factor to investigate.
-
Column Chemistry: Modern, high-purity, "Type B" silica columns have significantly fewer and less acidic residual silanol groups compared to older "Type A" columns.[1]
-
End-Capping: Use a column that is "end-capped."[2][12][14] End-capping is a process that chemically treats most of the remaining silanol groups, making them much less polar and reducing their ability to interact with your polar analyte.[2][8]
-
Alternative Stationary Phases: If tailing persists, consider a different stationary phase. A polar-embedded phase can offer alternative selectivity and improved peak shape for polar compounds. Non-silica-based columns, such as those with polymer or zirconia supports, eliminate silanol interactions entirely.[1][15]
Q4: Could my sample preparation or instrument setup be the problem?
Yes, several factors outside of the column and mobile phase can cause peak tailing.
-
Sample Solvent: Always try to dissolve your sample in the initial mobile phase.[4] Injecting a sample dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase can cause peak distortion.[7]
-
Sample Concentration: As a simple test, dilute your sample by a factor of 10 and re-inject it. If the peak shape improves, you were likely overloading the column.[4][9]
-
Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible. Check all fittings for proper connections to avoid dead volume. This is especially important for early eluting peaks.[7][9]
Systematic Troubleshooting Guide
A logical workflow is essential for efficiently diagnosing and solving the peak tailing issue. The following diagram outlines a step-by-step approach.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Key Parameter Adjustments
The table below summarizes key experimental parameters that can be adjusted to mitigate peak tailing for this compound.
| Parameter | Recommended Adjustment | Expected Outcome & Rationale |
| Mobile Phase pH | Lower pH to 2.5 - 3.0 using 0.1% Formic or Acetic Acid. | Suppresses ionization of the analyte's carboxylic acid group and silanol groups on the column, reducing secondary interactions and improving peak symmetry.[2][7] |
| Column Type | Use a modern, end-capped, high-purity silica C18 column. | Minimizes the number of available residual silanol groups, which are the primary sites for unwanted secondary interactions.[1][2][12] |
| Buffer Strength | Increase buffer concentration (e.g., from 10 mM to 25-50 mM for UV). | A higher ionic strength can help mask residual silanol activity and improve peak shape. Note: Keep concentration <10 mM for LC-MS.[7][12] |
| Sample Concentration | Reduce the mass of analyte injected onto the column. | Prevents column overload, which can cause peak distortion.[4][9] |
| Temperature | Increase column temperature (e.g., to 35-40 °C). | Can improve mass transfer kinetics and reduce peak tailing in some cases. |
| Organic Modifier | Switch from Methanol to Acetonitrile (or vice versa). | Can alter selectivity and sometimes improve peak shape due to different interactions with the analyte and stationary phase. |
The Chemistry of Peak Tailing
Peak tailing often results from a secondary retention mechanism involving residual silanol groups on the silica-based stationary phase. The diagram below illustrates this unwanted interaction.
Caption: Secondary interactions between the analyte and silanol groups cause peak tailing.
Experimental Protocol: Method Optimization to Eliminate Peak Tailing
This protocol provides a systematic approach to refining your HPLC method for this compound.
1. Objective: To achieve a symmetric peak (Asymmetry factor between 0.9 and 1.2) for this compound.
2. Materials:
-
HPLC System: Standard analytical HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Sample: this compound standard, dissolved in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
3. Initial Conditions (Baseline):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV, at the analyte's λmax.
-
Gradient: 5% B to 95% B over 15 minutes (adjust as needed for retention).
4. Optimization Procedure:
-
Step 1: Confirm Tailing and Rule Out Overload
-
Run the analysis with your standard concentration under the initial conditions. Calculate the USP tailing factor.
-
If tailing is > 1.2, prepare a 1:10 dilution of your standard and inject it again.
-
If the tailing factor improves significantly, your original concentration was too high. Proceed with a lower concentration. If not, the issue is chemical or instrumental.
-
-
Step 2: Verify Mobile Phase pH
-
Ensure that an acid modifier (e.g., 0.1% Formic Acid) is present in both mobile phase A and B. This ensures a consistent low pH (typically 2.7-2.8) throughout the gradient.
-
If no acid was used previously, remake the mobile phases with the acid modifier and re-run the analysis. This is the most likely solution to the problem.
-
-
Step 3: Evaluate the Column
-
If tailing persists, the column may be the cause. Check the column's history. If it is old or has been used with harsh conditions (e.g., high pH), it may be degraded.
-
Replace the column with a new, high-quality end-capped C18 column from a reputable manufacturer.
-
Equilibrate the new column thoroughly with the mobile phase before injecting the sample.
-
-
Step 4: Check for Extra-Column Effects
-
Inspect all tubing and connections between the injector and the detector.
-
Replace any long sections of tubing with pre-cut, narrow-bore PEEK tubing.
-
Ensure all fittings are correctly swaged and there are no gaps in the connections.
-
By following this systematic approach, you can effectively identify the root cause of peak tailing and develop a robust, reliable HPLC method for the analysis of this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. biotage.com [biotage.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Interference in "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" Antioxidant Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" and other phenolic compounds in antioxidant assays.
Troubleshooting Guides
This section addresses specific issues that may arise during antioxidant capacity determination.
Issue 1: Unexpectedly Low or No Antioxidant Activity Detected
-
Question: I am not observing the expected antioxidant activity for my "this compound" sample in the DPPH assay. What could be the reason?
-
Answer: Several factors could contribute to this observation:
-
Incorrect Solvent: "this compound," being a polar phenolic compound, might have limited solubility in purely non-polar solvents. Ensure your solvent system (e.g., methanol, ethanol, or aqueous buffers) is appropriate to fully dissolve the compound. Inadequate dissolution will lead to an underestimation of its antioxidant capacity.
-
Degradation of the Compound: Phenolic compounds can be sensitive to light, high temperatures, and pH changes. Ensure that your stock solutions are fresh, stored in the dark, and at a proper pH to prevent degradation.
-
Assay Kinetics: The reaction between some phenolic compounds and DPPH can be slow. Ensure you are following the recommended incubation time for the assay. A reading taken too early may not capture the full extent of the radical scavenging.
-
Pro-oxidant Effect: Under certain conditions (e.g., high concentration, presence of transition metal ions), phenolic compounds can exhibit pro-oxidant activity, which would not be detected as antioxidant capacity in a standard DPPH assay.[1]
-
Issue 2: Color Interference in Spectrophotometric Assays
-
Question: My "this compound" solution is colored, and I believe it's interfering with the absorbance readings in my ABTS/DPPH assay. How can I correct for this?
-
Answer: Color interference is a common issue with plant extracts and colored compounds. To address this:
-
Use a Sample Blank: Prepare a blank solution containing your sample and the solvent used in the assay (without the colored radical, i.e., DPPH or ABTS). Subtract the absorbance of this blank from your sample reading to correct for the intrinsic color of your compound.
-
Dilution: If the concentration of your compound is high, its color will be more intense. Diluting your sample to a concentration that is still effective but has lower intrinsic absorbance can mitigate this issue.
-
Alternative Assays: Consider using assays that are less prone to color interference. For example, the ORAC assay is fluorescence-based and may be a suitable alternative.
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting highly variable results between replicates in my FRAP assay. What are the possible causes?
-
Answer: Inconsistent results in the FRAP assay can stem from several sources:
-
pH of the Reaction Mixture: The FRAP assay is highly pH-dependent and must be conducted at an acidic pH (typically 3.6). Ensure your acetate buffer is correctly prepared and the final pH of the reaction mixture is accurate.
-
Temperature Control: The reaction is typically performed at 37°C. Fluctuations in temperature can affect the reaction rate and lead to variability. Use a temperature-controlled incubator or water bath.
-
Reagent Stability: The FRAP reagent, particularly the TPTZ and FeCl₃ solutions, should be freshly prepared. The working FRAP reagent should be prepared on the day of the experiment.
-
Chelation Effects: "this compound" has vicinal hydroxyl groups, which can chelate the ferrous ions produced in the reaction. This can potentially interfere with the formation of the colored complex with TPTZ, leading to an underestimation of the antioxidant capacity.
-
Issue 4: Suspected Pro-oxidant Activity
-
Question: I suspect my compound might be acting as a pro-oxidant under my experimental conditions. How can I investigate this?
-
Answer: The dual role of phenolic compounds as both antioxidants and pro-oxidants is a known phenomenon.[1] To investigate pro-oxidant activity:
-
Assay with Metal Ions: Perform assays in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺). Pro-oxidant activity is often enhanced in the presence of these metals, which can participate in Fenton-like reactions to generate reactive oxygen species.[1]
-
Cell-Based Assays: Utilize cell-based assays to measure markers of oxidative stress, such as intracellular ROS production (e.g., using DCFH-DA) or lipid peroxidation (e.g., TBARS assay), in the presence of your compound. An increase in these markers would indicate pro-oxidant activity.
-
DNA Damage Assays: Assess for DNA damage (e.g., comet assay) in cells treated with your compound, as pro-oxidant activity can lead to genotoxicity.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is "this compound" and why is its antioxidant activity of interest?
-
Answer: "this compound" is a derivative of cinnamic acid, a class of phenolic compounds widely found in plants. Its structure, featuring multiple hydroxyl groups on the phenyl ring, suggests it has the potential to act as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. This makes it a compound of interest for applications in pharmaceuticals, nutraceuticals, and food preservation.
-
Question: Which antioxidant assay is best for my compound?
-
Answer: The choice of assay depends on the specific research question and the properties of your compound. A combination of assays is often recommended for a comprehensive assessment.
-
DPPH & ABTS: Good for initial screening of radical scavenging activity. ABTS is soluble in both aqueous and organic solvents, offering more versatility.
-
FRAP: Measures the reducing power of a compound. It is a simple and rapid assay.
-
ORAC: Measures the ability to quench peroxyl radicals via a hydrogen atom transfer (HAT) mechanism, which is relevant to in vivo antioxidant activity. It is less prone to color interference.
-
Assay-Specific Questions
-
Question: What is the principle of the DPPH assay?
-
Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H, resulting in a color change from deep violet to pale yellow, which is measured spectrophotometrically.
-
Question: How does the ABTS assay work?
-
Answer: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's concentration and is measured by the decrease in absorbance.
-
Question: What does the FRAP assay measure?
-
Answer: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous ions form a colored complex with a reagent called TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of this color is proportional to the reducing power of the sample.
-
Question: What is the advantage of the ORAC assay?
-
Answer: The Oxygen Radical Antioxidant Capacity (ORAC) assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals. Its main advantage is that it is based on a hydrogen atom transfer (HAT) mechanism, which is considered more biologically relevant than the electron transfer (ET) mechanisms of assays like DPPH and FRAP. It is also less susceptible to interference from colored compounds.
Quantitative Data Summary
The antioxidant capacity of phenolic compounds can vary significantly depending on the assay used. The following table provides representative IC₅₀ (the concentration required to inhibit 50% of the radical) and equivalence values for compounds structurally related to "this compound" to illustrate the expected range of activity.
| Compound | Assay | IC₅₀ (µg/mL) | Trolox Equivalent (TEAC) | Reference |
| Caffeic Acid | DPPH | ~5-15 | ~1.5-2.5 | Fictional Data |
| ABTS | ~2-8 | ~2.0-3.0 | Fictional Data | |
| FRAP | - | ~1.8-2.8 (mmol TE/g) | Fictional Data | |
| ORAC | - | ~3000-5000 (µmol TE/g) | Fictional Data | |
| Gallic Acid | DPPH | ~1-5 | ~3.0-4.0 | Fictional Data |
| ABTS | ~0.5-3 | ~3.5-4.5 | Fictional Data | |
| FRAP | - | ~3.0-4.0 (mmol TE/g) | Fictional Data | |
| ORAC | - | ~4000-6000 (µmol TE/g) | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources on similar phenolic acids. Actual values for "this compound" must be determined experimentally.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compound stock solution
-
Standard (e.g., Trolox or Ascorbic Acid) stock solution
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the standard in methanol.
-
In a 96-well plate or cuvettes, add 100 µL of each dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
For color correction, prepare a parallel set of wells with the sample dilutions and 100 µL of methanol (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
% Inhibition = [(Abs_blank - (Abs_sample - Abs_sample_blank)) / Abs_blank] * 100
-
Plot the % inhibition against the concentration to determine the IC₅₀ value.
-
2. ABTS Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate buffer (pH 7.4)
-
Test compound stock solution
-
Standard (e.g., Trolox) stock solution
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard.
-
In a 96-well plate or cuvettes, add 10 µL of each dilution.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the reducing capacity of an antioxidant.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM in water)
-
FRAP working solution (prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compound stock solution
-
Standard (e.g., FeSO₄·7H₂O) stock solution
-
-
Procedure:
-
Pre-warm the FRAP working solution to 37°C.
-
Prepare a series of dilutions of the test compound and the standard.
-
In a 96-well plate or cuvettes, add 10 µL of each dilution.
-
Add 190 µL of the pre-warmed FRAP working solution.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the FeSO₄ dilutions.
-
Express the results as FRAP value (in µM Fe(II) equivalents).
-
4. Oxygen Radical Antioxidant Capacity (ORAC) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents:
-
Fluorescein sodium salt solution (probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound stock solution
-
Standard (e.g., Trolox) stock solution
-
-
Procedure:
-
Prepare dilutions of the test compound and Trolox standard in phosphate buffer in a black 96-well plate.
-
Add the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.
-
Visualizations
Signaling Pathway Diagrams
References
Technical Support Center: Improving Cellular Uptake of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid in experimental settings.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing low cellular uptake of this compound in my cell line. What are the potential causes and how can I troubleshoot this?
Answer:
Low cellular uptake of phenolic compounds like this compound is a common challenge, often attributed to their hydrophilic nature and potential for rapid efflux from cells. Here are the primary causes and troubleshooting steps:
-
Poor Membrane Permeability: The multiple hydroxyl groups on the phenyl ring increase the hydrophilicity of the molecule, which can hinder its passive diffusion across the lipophilic cell membrane.
-
Troubleshooting Strategy 1: Formulation Approaches. Encapsulating the compound in a lipid-based or polymeric carrier can significantly improve its cellular uptake.
-
Liposomal Formulation: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds in their aqueous core. This formulation can fuse with the cell membrane, facilitating the release of the compound into the cytoplasm.[1][2]
-
Nanoparticle Encapsulation: Biodegradable polymeric nanoparticles can encapsulate the compound and be taken up by cells through endocytosis.[3][4]
-
-
Troubleshooting Strategy 2: Prodrug Approach. Modifying the hydroxyl groups to create a more lipophilic prodrug can enhance membrane permeability. The modifying groups can be designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[5]
-
-
Active Efflux: Cells possess efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell, leading to low intracellular concentrations.
-
Troubleshooting Strategy: Co-administration with Efflux Pump Inhibitors. Using known efflux pump inhibitors, such as verapamil or cyclosporin A, can increase the intracellular accumulation of your compound. Note: Ensure to perform control experiments to assess the inhibitor's own cellular effects.
-
-
Compound Degradation: The compound may be unstable in the cell culture medium, leading to a lower effective concentration available for uptake.
-
Troubleshooting Strategy: Stability Assessment. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. If degradation is observed, consider reducing the incubation time or using a more stable formulation.
-
Question 2: I'm observing significant cytotoxicity at the concentrations of this compound required to see a biological effect. How can I mitigate this?
Answer:
High concentrations of phenolic compounds can sometimes lead to cytotoxicity. Here’s how you can address this issue:
-
Strategy 1: Enhanced Delivery Systems. By using liposomal or nanoparticle formulations, you can achieve higher intracellular concentrations with a lower overall dose, thereby reducing off-target cytotoxic effects. These formulations can also provide a sustained release of the compound, preventing a sudden high intracellular concentration.[6]
-
Strategy 2: Time-Course and Dose-Response Experiments. Conduct detailed time-course and dose-response studies to identify the optimal concentration and incubation time that elicits the desired biological effect without causing significant cell death.
-
Strategy 3: Combination Therapy. Investigate if a lower, non-toxic concentration of your compound can act synergistically with another agent to produce the desired effect.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cellular uptake?
A1: While specific experimental data for this compound is limited, we can infer its properties from structurally similar phenolic acids like caffeic acid and p-coumaric acid. The key properties are:
-
Solubility: The multiple hydroxyl groups suggest good aqueous solubility, which can be a double-edged sword: it's favorable for administration in aqueous media but can hinder passive diffusion across the cell membrane.
-
Lipophilicity (LogP): The LogP value is expected to be low, indicating hydrophilicity. A low LogP is often correlated with poor passive membrane permeability.[7][8]
-
pKa: The carboxylic acid and phenolic hydroxyl groups will have specific pKa values. The ionization state of the molecule at physiological pH (around 7.4) will significantly impact its charge and, consequently, its ability to cross the cell membrane.[9]
Q2: What are the generally accepted mechanisms for the cellular uptake of phenolic acids?
A2: The cellular uptake of phenolic acids can occur through several mechanisms:
-
Passive Diffusion: Small, uncharged molecules can passively diffuse across the lipid bilayer. For phenolic acids, the un-ionized form is more likely to diffuse passively.
-
Facilitated Diffusion: Carrier proteins can facilitate the transport of these compounds across the cell membrane.
-
Active Transport: Some phenolic acids may be substrates for active transporters, which require energy to move the compound against its concentration gradient.
-
Endocytosis: For compounds encapsulated in nanoparticles, uptake is often mediated by endocytosis, where the cell membrane engulfs the nanoparticle to form an intracellular vesicle.[10]
Q3: Are there any common cell lines used to study the intestinal permeability of phenolic compounds?
A3: Yes, the Caco-2 cell line is a widely used and well-characterized in vitro model for studying the intestinal absorption of drugs and other compounds.[7][11][12] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12]
III. Data Presentation
The following table summarizes the experimental permeability coefficients (Papp) of some common phenolic acids in the Caco-2 cell model, which can serve as a reference for your experiments with this compound.
| Phenolic Compound | Apical to Basolateral Papp (10⁻⁶ cm/s) | Basolateral to Apical Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Caffeic Acid | 0.96 ± 0.03 | 1.25 ± 0.08 | 1.30 | [7] |
| Gallic Acid | 1.18 ± 0.05 | 1.52 ± 0.11 | 1.29 | [7] |
| Quercetin | 3.80 ± 0.45 | 4.55 ± 0.25 | 1.20 | [7] |
| Resveratrol | 2.50 ± 0.15 | 3.10 ± 0.18 | 1.24 | [7] |
| Rutin | 1.05 ± 0.06 | 1.35 ± 0.09 | 1.29 | [7] |
Data is presented as mean ± standard deviation.
IV. Experimental Protocols
Here are detailed methodologies for key experiments to improve and assess the cellular uptake of this compound.
Protocol 1: Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol is adapted for hydrophilic compounds.[2][13]
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Dissolve the this compound in PBS to the desired concentration.
-
Add the compound solution to the dried lipid film.
-
Hydrate the film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To obtain smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the sonicated liposome suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the compound concentration using HPLC.
-
Protocol 2: Cellular Uptake Assay using HPLC
This protocol describes the quantification of intracellular this compound.[14][15][16][17]
Materials:
-
Cultured cells (e.g., Caco-2, HeLa) in multi-well plates
-
This compound solution (or formulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Methanol
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow until they reach the desired confluency (typically 80-90%).
-
Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound solution (or formulation) at the desired concentrations to the wells.
-
Incubate for the desired time points (e.g., 0.5, 1, 2, 4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Extraction:
-
After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the cell lysate into microcentrifuge tubes.
-
Add an equal volume of cold methanol to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Quantification:
-
Collect the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
Normalize the intracellular concentration of the compound to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
-
Protocol 3: Caco-2 Permeability Assay
This protocol assesses the transport of the compound across an intestinal barrier model.[11][12][18][19]
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (as a marker for monolayer integrity)
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayer. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
-
Additionally, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms the integrity of the tight junctions.
-
-
Transport Experiment (Apical to Basolateral - Absorption):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - Efflux):
-
Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Collect samples from the apical compartment at the same time intervals.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
V. Visualizations
References
- 1. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells [pubmed.ncbi.nlm.nih.gov]
- 8. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular uptake of nanocrystals: Probing with aggregation-induced emission of fluorescence and kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. researchgate.net [researchgate.net]
"3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" degradation product identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid. The information provided is based on established knowledge of the degradation pathways of structurally similar phenolic acids, such as caffeic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Question: I am analyzing my sample of this compound using reverse-phase HPLC, and I observe additional peaks that were not present in the initial analysis of the standard. What could be the cause of these unexpected peaks?
Answer: The appearance of new peaks in your chromatogram is likely due to the degradation of the parent compound. This compound, like other phenolic acids, is susceptible to degradation under various conditions. The primary cause is often isomerization from the trans to the cis form, which can occur upon exposure to light or heat.
Troubleshooting Steps:
-
Protect from Light: Store your samples and standards in amber vials or wrap them in aluminum foil to prevent photo-isomerization.
-
Control Temperature: Avoid exposing your samples to elevated temperatures. Store stock solutions and samples at recommended temperatures (e.g., -20°C for long-term storage).
-
Check Solvent pH: The stability of phenolic acids can be pH-dependent. Ensure the pH of your sample preparation and mobile phase is optimized for stability.
-
Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to minimize the potential for degradation.
Issue 2: Loss of Potency or Reduced Concentration of the Active Compound
Question: I have prepared a stock solution of this compound, and upon re-analysis, I find that the concentration has significantly decreased. What could be the reason for this loss?
Answer: A decrease in the concentration of the parent compound suggests significant degradation. In addition to isomerization, other degradation pathways such as oxidation and decarboxylation can lead to the formation of various degradation products, thereby reducing the concentration of the starting material.
Troubleshooting Steps:
-
Forced Degradation Study: To identify the potential degradation products and understand the stability of your compound, consider performing a forced degradation study. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation.
-
Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to your sample preparation, if compatible with your analytical method.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Based on studies of the structurally similar compound caffeic acid, the potential degradation products of this compound under various stress conditions may include:
-
cis-isomer: Formation of the cis-isomer is a common degradation pathway upon exposure to UV light.[1][2]
-
Decarboxylation Products: Under thermal stress, decarboxylation can occur, leading to the formation of vinylphenols. For caffeic acid, this results in 4-vinylcatechol.[3]
-
Oxidation Products: The trihydroxy-phenyl moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures and further complex degradation products.
-
Products from Hydrolysis: Under strong acidic or basic conditions, the acrylic acid side chain may undergo reactions. For caffeic acid under subcritical water conditions, products like hydroxytyrosol and protocatechuic aldehyde have been identified.[3]
Q2: What are the optimal storage conditions for this compound and its solutions?
A2: To ensure the stability of this compound:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them in amber vials at -20°C or below. For longer-term storage, consider storing under an inert atmosphere.
Q3: Which analytical techniques are best suited for identifying and quantifying the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally required for the comprehensive identification and quantification of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is the primary technique for separating the parent compound from its degradation products. DAD can help in the preliminary identification of related compounds by comparing their UV spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation information.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products or after derivatization, GC-MS can be a valuable identification tool.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of unknown degradation products, especially when they can be isolated in sufficient quantities.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions (Based on Caffeic Acid Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl | 24 | 60 | ~5% | Minor unknown products |
| 0.1 M NaOH | 2 | 60 | >90% | Complex mixture of degradation products |
| 3% H₂O₂ | 24 | 25 | ~20% | Oxidized derivatives |
| Thermal | 48 | 80 | ~15% | Decarboxylation product, cis-isomer |
| Photolytic (UV 366nm) | 6 | 25 | ~30% | cis-isomer |
Note: This data is illustrative and based on typical degradation patterns of similar phenolic acids. Actual degradation rates and products should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradation products.
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to achieve good separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 5% B
-
40-45 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 320-330 nm). Use a DAD to collect spectral data.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at 60°C for a shorter duration (e.g., 2 hours), as degradation is often faster under basic conditions.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 366 nm) in a photostability chamber for a defined period (e.g., 6 hours).[1]
-
Analysis: After the specified incubation times, neutralize the acidic and basic samples, and dilute all samples appropriately before analysis by the developed stability-indicating HPLC method.
Visualizations
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of "3-(2,3,4-Trihydroxy-phenyl)-acrylic acid" challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and practical synthetic route is the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid. This method is often preferred due to its relatively mild conditions and operational simplicity. Other potential routes, such as the Perkin reaction with acetic anhydride or the Wittig reaction, are also employed for the synthesis of acrylic acids.
Q2: What are the primary challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Low Yields: The presence of multiple hydroxyl groups on the aromatic ring can lead to side reactions and decrease the overall yield.
-
Purification Difficulties: The high polarity of the product, due to the three hydroxyl groups and the carboxylic acid moiety, makes it challenging to purify using standard chromatographic methods.
-
Starting Material Stability: The starting material, 2,3,4-trihydroxybenzaldehyde (pyrogallol aldehyde), can be sensitive to oxidation, especially under basic conditions and at elevated temperatures, which can affect the reaction's efficiency.[1][2]
-
Side Reactions: Decarboxylation of the acrylic acid product to form the corresponding styrene derivative is a potential side reaction, particularly at higher temperatures.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), with a small amount of acetic or formic acid to ensure the carboxylic acid product is protonated and moves up the plate. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q4: What is the importance of the starting material, 2,3,4-trihydroxybenzaldehyde?
A4: 2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol aldehyde, is a key intermediate in the synthesis of various pharmaceuticals, including the anti-Parkinson's drug Benserazide.[1] Its unique chemical structure with three hydroxyl groups makes it a valuable precursor for compounds with antioxidant and anti-inflammatory properties.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Degradation of 2,3,4-trihydroxybenzaldehyde. 3. Insufficient reaction temperature or time. | 1. Use a fresh or newly prepared catalyst solution. For Knoevenagel condensation, a fresh mixture of piperidine and pyridine is recommended. 2. Ensure the starting aldehyde is of high purity and has been stored properly to prevent oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature and monitor the progress by TLC. Ensure the reaction is allowed to proceed for a sufficient duration. |
| Low Yield | 1. Sub-optimal ratio of reactants. 2. Competing side reactions (e.g., self-condensation of the aldehyde). 3. Product loss during work-up and purification. | 1. Optimize the molar ratio of malonic acid to the aldehyde. A slight excess of malonic acid is often beneficial.[4] 2. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. The use of milder bases or catalysts can also minimize side reactions. 3. Due to the high polarity of the product, extraction with organic solvents may be inefficient. Acidify the aqueous layer to a low pH (around 1-2) to protonate the carboxylic acid and then perform multiple extractions with a polar organic solvent like ethyl acetate. |
| Formation of a Styrene Byproduct (Decarboxylation) | High reaction temperatures. | The Knoevenagel-Doebner reaction can be followed by decarboxylation at elevated temperatures.[3] To minimize this, use the lowest effective temperature for the condensation and avoid prolonged heating. |
| Difficult Purification | The high polarity of the product makes it sparingly soluble in many common chromatography solvents and can lead to tailing on silica gel. | 1. Recrystallization: If a suitable solvent system can be found (e.g., water, ethanol/water mixtures), recrystallization is often the most effective method for purifying highly polar compounds. 2. Reverse-Phase Chromatography: If column chromatography is necessary, consider using a reverse-phase silica gel (C18) with a gradient of methanol in water (with a small amount of acid, like 0.1% formic acid, to keep the product protonated) as the eluent.[5] 3. Acid-Base Extraction: An acid-base workup can help remove non-acidic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product. |
| Starting Aldehyde Appears Dark or Degraded | 2,3,4-Trihydroxybenzaldehyde is sensitive to air and light, leading to oxidation and discoloration.[2] | Use fresh, high-purity starting material. Store it in a tightly sealed container, protected from light, and in a cool, dry place. Consider flushing the container with an inert gas before sealing. |
Experimental Protocols
Key Synthesis Method: Knoevenagel Condensation
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Malonic Acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) in pyridine.
-
Add malonic acid (1.5 to 2 equivalents) to the solution and stir until it dissolves.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 80-100 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product. The pH should be adjusted to approximately 1-2.
-
Filter the precipitate and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Hydroxybenzaldehydes
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Pyridine/Piperidine | 1,4-Dioxane | Reflux | Not specified | 88 | [4] |
| Vanillin (4-hydroxy-3-methoxy) | Proline | Ethanol | 60 | 4 | 80 | [5] |
| General Benzaldehydes | Ammonium Acetate | None (Solvent-free) | Room Temp (Sonication) | 5-7 min | High | [6] |
Note: The yields are highly dependent on the specific substrate and reaction conditions. The data for this compound is not explicitly available in the literature and will need to be determined experimentally.
Mandatory Visualizations
Diagram 1: Knoevenagel Condensation Workflow
Caption: A general workflow for the synthesis of this compound via Knoevenagel condensation.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. What are the applications of the materials prepared from pyrogallol aldehyde? - Blog [chichengbiotech.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid (also known as 2,3,4-trihydroxycinnamic acid) and the well-characterized antioxidant, caffeic acid. The comparison is based on established principles of structure-activity relationships for hydroxycinnamic acids and available experimental data.
Introduction: Structure Dictates Antioxidant Potency
Hydroxycinnamic acids are a class of phenolic compounds widely recognized for their antioxidant properties. Their ability to scavenge free radicals is primarily attributed to their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups on the phenyl ring and the presence of a conjugated acrylic acid side chain.[1][2] The donation of a hydrogen atom from a hydroxyl group to a free radical neutralizes the radical, and the resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the acrylic acid moiety.[3]
A critical factor for potent antioxidant activity in hydroxycinnamic acids is the presence of an ortho-dihydroxy (catechol) group on the phenyl ring, as seen in caffeic acid (3,4-dihydroxycinnamic acid).[1][2] This configuration enhances the stability of the phenoxyl radical through intramolecular hydrogen bonding. While it might be assumed that an increased number of hydroxyl groups would lead to greater antioxidant capacity, studies have shown that this is not always the case; the position of the hydroxyl groups is more critical than their sheer number.[1][2]
Structural Comparison
The antioxidant activities of this compound and caffeic acid are directly related to their distinct substitution patterns on the phenyl ring.
-
Caffeic Acid: Possesses a 3,4-dihydroxy substitution pattern, which forms the highly effective catechol group.
-
This compound: Features a 2,3,4-trihydroxy substitution pattern. While it contains three hydroxyl groups, the absence of the specific 3,4-catechol structure and the presence of a vicinal trihydroxy arrangement influence its radical scavenging mechanism and efficiency.
Based on established structure-activity relationships, the catechol group in caffeic acid is a key determinant of its strong antioxidant capacity.[1][2]
Quantitative Antioxidant Capacity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While extensive data is available for caffeic acid, specific experimental IC50 values for this compound are not readily found in the reviewed scientific literature. The table below summarizes the available data for caffeic acid and provides a theoretical estimation for this compound based on structure-activity principles.
| Compound | Assay | IC50 (µM) | Reference |
| Caffeic Acid | DPPH | 14.29 | [4] |
| Caffeic Acid | ABTS | 1.59 µg/mL (approximately 8.8 µM) | [5] |
| This compound | DPPH | Data not available (Theoretically higher than caffeic acid) | |
| This compound | ABTS | Data not available (Theoretically higher than caffeic acid) |
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below, based on standard laboratory practices.
DPPH Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH stock solution is added to various concentrations of the test compound. A control sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined from a plot of % inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[6]
-
Reaction: A small volume of the test compound at various concentrations is mixed with a larger volume of the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6-7 minutes).[6]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizing Antioxidant Mechanisms and Workflows
Caption: Experimental workflow for in vitro antioxidant capacity assays.
Conclusion
Based on the fundamental principles of structure-activity relationships, caffeic acid, with its 3,4-dihydroxy (catechol) structure, is predicted to exhibit superior antioxidant capacity compared to this compound. The catechol moiety is a well-established feature for potent free radical scavenging. While direct comparative experimental data for this compound is currently limited in the scientific literature, the theoretical framework strongly supports the higher antioxidant potential of caffeic acid. Further experimental studies are warranted to provide a quantitative comparison and confirm this hypothesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid and Gallic Acid as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzyme inhibitory potential of two phenolic compounds: 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid and the well-characterized gallic acid. This objective analysis, supported by available experimental data, aims to inform research and development efforts in the pursuit of novel enzyme inhibitors.
Introduction
Enzyme inhibition is a critical mechanism in pharmacology and drug discovery, offering pathways to modulate biological processes and combat various diseases. Phenolic compounds, ubiquitous in the plant kingdom, are a rich source of potential enzyme inhibitors due to their structural diversity and inherent biological activity.
Gallic acid (3,4,5-trihydroxybenzoic acid) is a well-studied phenolic acid known for its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Its therapeutic potential has been investigated across a range of applications.
This compound , also known as 2,3,4-trihydroxycinnamic acid, is a structurally related compound. While less extensively studied, its chemical makeup suggests potential for enzyme interaction and biological activity. This guide will collate and compare the available data on the enzyme inhibitory effects of these two molecules.
Quantitative Comparison of Enzyme Inhibitory Activity
Direct comparative data for this compound and gallic acid against the same enzymes is limited in publicly available literature. However, data for structurally similar compounds provides valuable insight. The following table summarizes the half-maximal inhibitory concentration (IC50) values against α-amylase, a key enzyme in carbohydrate metabolism. It is important to note the structural difference between the acrylic acid derivative and the benzoic acid analog presented.
| Compound | Enzyme | IC50 (mM) | Reference |
| Gallic Acid | α-Amylase | 1.25 | [1] |
| 2,3,4-Trihydroxybenzoic Acid * | α-Amylase | 17.30 ± 0.73 | [1] |
*Note: 2,3,4-Trihydroxybenzoic acid is presented as a structural analog to this compound. The difference lies in the side chain (carboxylic acid vs. acrylic acid).
Based on this data, gallic acid demonstrates significantly more potent inhibition of α-amylase than 2,3,4-trihydroxybenzoic acid. This suggests that the specific arrangement of hydroxyl groups and the nature of the carboxylic acid side chain are crucial for its inhibitory activity against this enzyme.
Broader Enzyme Inhibition Profile of Gallic Acid
Beyond α-amylase, gallic acid has been shown to inhibit a variety of other enzymes:
-
Thrombin: Gallic acid acts as a direct thrombin inhibitor with an IC50 of 9.07 μmol/L.
-
α-Glucosidase: It exhibits inhibitory activity against α-glucosidase, another key enzyme in carbohydrate digestion.
-
α/β-Hydrolase Fold Enzymes: Gallic acid has been identified as a non-selective inhibitor of this enzyme superfamily.
-
Cyclooxygenase (COX): Some studies indicate that gallic acid can inhibit COX enzymes, which are involved in inflammation.
The lack of corresponding data for this compound prevents a direct comparative discussion for these enzymes.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting and comparing IC50 values. The following is a representative protocol for an α-amylase inhibition assay, based on common methodologies.
α-Amylase Inhibition Assay
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
α-Amylase Solution: Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 1 U/mL.
-
Starch Solution: Prepare a 1% (w/v) soluble starch solution in the phosphate buffer.
-
Inhibitor Solutions: Prepare stock solutions of the test compounds (gallic acid, 2,3,4-trihydroxybenzoic acid) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.
-
DNS (3,5-Dinitrosalicylic acid) Reagent: Dissolve DNS, sodium potassium tartrate, and sodium hydroxide in distilled water.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of the α-amylase solution and 50 µL of the inhibitor solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the starch solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes to allow for color development.
-
After cooling to room temperature, add 850 µL of distilled water to dilute the mixture.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A control reaction is performed without the inhibitor.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Enzyme Inhibition
The following diagrams illustrate the fundamental concepts of enzyme inhibition and a typical experimental workflow.
References
Comparative Cytotoxicity of Polyhydroxylated Phenylacrylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of prominent polyhydroxylated phenylacrylic acid derivatives—caffeic acid, rosmarinic acid, and salvianolic acid B—on various cancer cell lines. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assays, and visualizes the underlying signaling pathways.
Polyhydroxylated phenylacrylic acid derivatives, a class of natural phenolic compounds, have garnered significant interest in oncology research for their potential as anticancer agents. Their mechanisms of action often involve inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways implicated in tumorigenesis. This guide offers a comparative overview of the cytotoxic profiles of three key members of this family: caffeic acid, rosmarinic acid, and salvianolic acid B.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of caffeic acid, rosmarinic acid, and salvianolic acid B across various cancer cell lines as reported in the scientific literature.
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell density, treatment duration, and assay methods may vary between studies.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Caffeic Acid | HT-1080 | Human Fibrosarcoma | ~15 (for 48h) | [1] |
| HCT 15 | Human Colon Cancer | 800 | ||
| MCF-7 | Human Breast Cancer | >100 | [2] | |
| Rosmarinic Acid | OVCAR3 | Ovarian Adenocarcinoma | 437.6 | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | (in extract) | [4] | |
| Salvianolic Acid B | MCF-7 | Human Breast Cancer | ~6.26 (as 4.5 mg/mL) | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | (in extract) | [4] | |
| U87 | Human Glioblastoma | (dose-dependent) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of polyhydroxylated phenylacrylic acid derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the polyhydroxylated phenylacrylic acid derivatives (or vehicle control) for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing diaphorase and NAD+, is added to each well. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) into a colored formazan product.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for approximately 30 minutes. The absorbance is then measured at 490 nm.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Cell Collection and Washing: Following treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the induction of apoptosis by caffeic acid, rosmarinic acid, and salvianolic acid B.
Caption: Caffeic Acid Induced Apoptosis Pathway.
Caption: Rosmarinic Acid Induced Apoptosis Pathway.
Caption: Salvianolic Acid B Induced Apoptosis Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the comparative study of the cytotoxicity of polyhydroxylated phenylacrylic acid derivatives.
Caption: General Experimental Workflow.
References
- 1. Inhibitory effect of caffeic acid on cancer cell proliferation by oxidative mechanism in human HT-1080 fibrosarcoma cell line | Semantic Scholar [semanticscholar.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Effects of rosmarinic acid and doxorubicine on an ovarian adenocarsinoma cell line (OVCAR3) via the EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of rosmarinic acid and salvianolic acid B from callus culture of Salvia miltiorrhiza with cytotoxicity towards acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
Validating the Tyrosinase Inhibitory Activity of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosinase inhibitory activity of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, also known as 2,3,4-trihydroxycinnamic acid, against established tyrosinase inhibitors, kojic acid and arbutin. The information presented is supported by a compilation of experimental data from various studies.
Data Presentation: Comparative Inhibitory Activity
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and the benchmark compounds. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom, murine), the substrate used (e.g., L-tyrosine, L-DOPA), and other assay parameters.[1][2][3]
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference(s) |
| This compound | Mushroom | L-DOPA | ~970 | [4] |
| Kojic Acid | Mushroom | L-DOPA | 16.69 - 48.62 | [5][6][7] |
| Mushroom | Monophenolase | 121 ± 5 | [8] | |
| Mushroom | Diphenolase | 121 ± 5 | [8] | |
| α-Arbutin | Mouse Melanoma | 480 | [9] | |
| β-Arbutin | Mushroom | Monophenolase | 900 | [10] |
| Mushroom | Diphenolase | 700 | [10] |
Note: The IC50 value for this compound was reported as an ID50 value of 0.97 mM in the cited study, which is equivalent to 970 µM.
Experimental Protocol: Tyrosinase Inhibition Assay
The following is a generalized protocol for determining the tyrosinase inhibitory activity of a test compound, based on common methodologies found in the literature.[11][12][13][14][15]
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of a substrate (e.g., L-tyrosine or L-DOPA) to produce dopachrome, a colored product that can be quantified spectrophotometrically at approximately 475-510 nm. The presence of an inhibitor will reduce the rate of dopachrome formation, and the percentage of inhibition can be calculated by comparing the reaction rate in the presence and absence of the inhibitor.[12]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8-7.0)
-
Test compound (e.g., this compound)
-
Positive Control (e.g., Kojic Acid)
-
Solvent for dissolving the test compound and control (e.g., DMSO, water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare stock solutions of the test compound and the positive control (Kojic Acid) in a suitable solvent. Create a series of dilutions of the test compound to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.
-
Control Wells (No Inhibitor): Add phosphate buffer, the solvent used for the test compound, and the tyrosinase solution.
-
Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution at various concentrations.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the plate at the appropriate wavelength (e.g., 475 nm for L-DOPA) using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow of a typical tyrosinase inhibition assay.
Caption: Simplified mechanism of tyrosinase action and inhibition.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibitors of Pulsatilla cernua root-derived materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. Tyrosinase inhibition assay [bio-protocol.org]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid and Other Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a trihydroxycinnamic acid derivative, against other well-researched phenolic compounds such as Caffeic Acid, Ferulic Acid, and Gallic Acid. The comparison is supported by experimental data and detailed methodologies to assist in research and development applications.
Introduction to Phenolic Compounds
Phenolic compounds are a diverse group of secondary metabolites in plants, recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1] Their therapeutic potential stems from their chemical structure, particularly the presence of hydroxyl groups on an aromatic ring, which enables them to scavenge free radicals and interact with various biological targets.[2][3] This guide focuses on this compound (also known as 2,3,4-Trihydroxycinnamic acid) and compares its action to other prominent phenolic acids to elucidate its relative efficacy and potential therapeutic niches.
Comparative Antioxidant Activity
A primary mechanism for phenolic compounds is their antioxidant action, which can occur through direct radical scavenging or by modulating endogenous antioxidant systems.[4][5] The antioxidant capacity is heavily influenced by the number and position of hydroxyl groups.[6]
Direct Radical Scavenging and Reducing Power
The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key feature of phenolic antioxidants. Compounds with multiple hydroxyl groups, particularly those in the ortho position (like the catechol group in Caffeic Acid), exhibit enhanced radical scavenging activity.[3] The presence of a third hydroxyl group, creating a pyrogallol moiety, can further increase this activity.[3]
Experimental Data: Comparative Antioxidant Capacity (IC50)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference Assay |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature | - |
| Caffeic Acid | ~15-30 µM | ~5-15 µM | DPPH, ABTS[7] |
| Ferulic Acid | ~40-80 µM | ~10-25 µM | DPPH, ABTS[8] |
| Gallic Acid | ~5-15 µM | ~2-10 µM | DPPH, ABTS[6] |
| p-Coumaric Acid | >100 µM | >50 µM | DPPH, ABTS[9] |
Note: IC50 values are approximate and can vary based on specific experimental conditions. A lower IC50 value indicates higher antioxidant activity.
Modulation of Endogenous Antioxidant Pathways
Phenolic compounds can also exert antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including heme oxygenase-1 (HO-1).[11] 3,4,5-Trihydroxycinnamic acid has been shown to activate this pathway.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Gallic Acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 50 µL of each concentration of the test compound or standard to 150 µL of the DPPH solution. A control well should contain 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentrations.[12]
Comparative Anti-inflammatory Mechanisms
Chronic inflammation is implicated in numerous diseases. Phenolic acids exhibit anti-inflammatory effects primarily by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[13][14][15]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[16][17] Many phenolic acids, including 3,4,5-Trihydroxycinnamic acid, have been shown to suppress NF-κB activation by inhibiting IκBα degradation.[16][18]
Experimental Data: Inhibition of Inflammatory Mediators
| Compound | Effect on NO Production | Effect on TNF-α Release | Effect on IL-6 Release | Cell Model |
| 3,4,5-Trihydroxycinnamic acid | Strong Inhibition[18] | Inhibition | Inhibition | LPS-stimulated BV2 Microglia[11] |
| Caffeic Acid | Inhibition[19] | Inhibition | Inhibition[19] | LPS-stimulated Macrophages |
| Ferulic Acid | Inhibition | Inhibition | Inhibition | LPS-stimulated Macrophages |
| Gallic Acid | Inhibition[15] | Inhibition | Inhibition | LPS-stimulated Macrophages |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7 or THP-1) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test phenolic compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include untreated and LPS-only controls.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[16]
Comparative Enzyme Inhibition
Phenolic acids can act as inhibitors of various enzymes involved in disease pathogenesis. This inhibition is often competitive or non-competitive and is dependent on the ability of the phenol to bind to the enzyme's active or allosteric sites.
Experimental Data: Comparative Enzyme Inhibition (IC50)
| Compound | Aldose Reductase IC50 (µM) | Sorbitol Dehydrogenase IC50 (µM) | Angiotensin-Converting Enzyme (ACE) IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Caffeic Acid | 3.00[9] | 21.0[9] | 9105[20] |
| Ferulic Acid | 84.0[9] | 17.0[9] | ~500-1000 |
| Gallic Acid | 103[9] | 26.0[9] | >1000 |
| p-Coumaric Acid | 690[9] | 24.0[9] | 158[20] |
Note: A lower IC50 value indicates stronger enzyme inhibition.
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Reagents: Prepare ACE solution, the substrate Hippuryl-His-Leu (HHL), and the test compounds in a suitable buffer (e.g., borate buffer with NaCl).
-
Reaction: Pre-incubate the ACE enzyme with the test compound (or buffer for control) for 10 minutes at 37°C.
-
Substrate Addition: Add the HHL substrate to start the reaction and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Quantification: The product, hippuric acid, is extracted with a solvent like ethyl acetate. The solvent is then evaporated, and the residue is redissolved in water or buffer.
-
Measurement: The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.
-
Calculation: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.[20]
Comparative Anticancer Mechanisms
Phenolic compounds exert anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways that control proliferation and angiogenesis.[21][22][23]
Induction of Apoptosis and Cell Cycle Arrest
Many phenolic acids can trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[23][24] They can also cause cell cycle arrest, often at the G1/S or G2/M checkpoints, by influencing the expression of cyclins and cyclin-dependent kinases (CDKs).[21]
Experimental Data: Comparative Cytotoxicity against Cancer Cells (IC50)
| Compound | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Caco-2 (Colon Cancer) IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Caffeic Acid | ~100-200[25] | ~150-300 | ~200-400 |
| Ferulic Acid | >200 | >200 | >200 |
| Gallic Acid | ~50-100 | ~50-150 | ~100-200 |
| p-Coumaric Acid | >200[22] | >200[22] | >200[22] |
Note: IC50 values are highly variable depending on the cell line and assay duration. Lower values indicate greater cytotoxicity.
Conclusion
This compound, as a trihydroxylated cinnamic acid, is structurally poised to exhibit potent biological activities. Based on structure-activity relationships derived from its analogs, it is likely to possess strong antioxidant and anti-inflammatory properties, potentially superior to dihydroxycinnamic acids like Caffeic Acid, and comparable to other trihydroxylated phenols like Gallic Acid. Its activity is predicted to stem from efficient radical scavenging and modulation of key signaling pathways such as Nrf2 and NF-κB.
However, a significant gap in the literature exists regarding specific experimental data for this compound across various bioassays. The provided data tables highlight this gap and underscore the need for direct, comparative studies to precisely quantify its efficacy in antioxidant, anti-inflammatory, enzyme inhibitory, and anticancer models. Such research is critical for validating its potential as a novel therapeutic agent and for providing the quantitative data necessary for drug development professionals.
References
- 1. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Caffeic Acid? [synapse.patsnap.com]
- 3. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic compounds: The inhibition effect on polyol pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]
- 23. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 24. Frontiers | Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways [frontiersin.org]
- 25. Frontiers | Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Activities of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a polyphenolic compound of interest for its therapeutic potential. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a comprehensive comparison with its structurally related analogs, for which in vitro and in vivo data are more readily available. The aim is to extrapolate the potential antioxidant and anti-inflammatory activities of this compound based on established structure-activity relationships within this class of compounds.
Introduction to this compound and its Analogs
This compound belongs to the family of hydroxycinnamic acids, which are characterized by a phenyl ring, a three-carbon acrylic acid side chain, and multiple hydroxyl substitutions on the aromatic ring. The specific 2,3,4-trihydroxy substitution pattern, also known as a pyrogallol moiety, is anticipated to confer potent biological activities. For the purpose of this comparative guide, we will be examining the activities of the following relevant compounds:
-
This compound: The target compound.
-
Caffeic Acid (3-(3,4-Dihydroxyphenyl)acrylic acid): A well-studied hydroxycinnamic acid with a catechol (3,4-dihydroxy) group.
-
Ferulic Acid ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid): Another widely researched hydroxycinnamic acid with antioxidant and anti-inflammatory properties.[1]
-
Gallic Acid (3,4,5-Trihydroxybenzoic acid): A phenolic acid containing a pyrogallol group, known for its strong antioxidant effects.[2]
-
2,3,4-Trihydroxybenzoic Acid: A benzoic acid analog sharing the same substitution pattern as the target compound.[3][4]
The comparison of these analogs will provide insights into the likely in vitro and in vivo performance of this compound.
Comparative In Vitro Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key indicator of their potential to mitigate oxidative stress-related diseases. Various in vitro assays are employed to evaluate different aspects of antioxidant activity.
Data Summary
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (% Inhibition at 50 µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe2+) | Cupric Reducing Antioxidant Power (CUPRAC) (µM Trolox Equivalents) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Caffeic Acid Amides | Active | Data not available | Data not available | Data not available |
| 2,3-Dihydroxybenzoic Acid | Data not available | 86.40%[5] | 173.79[5] | 60.83[5] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 µM[5] | 79.50%[5] | 158.10[5] | 73.85[5] |
| 3,4-Dihydroxybenzoic Acid | Data not available | 74.51%[5] | 44.22[5] | 60.53[5] |
Note: Lower IC50 values indicate higher antioxidant activity. Higher percentage inhibition, FRAP, and CUPRAC values indicate greater antioxidant capacity. Data for Caffeic Acid amides show activity but specific values for comparison are not provided in the search results.[6]
Based on the structure-activity relationship, the presence of multiple hydroxyl groups, particularly in the ortho and para positions, enhances antioxidant activity. The pyrogallol group in Gallic Acid and 2,3,4-Trihydroxybenzoic Acid contributes to their potent radical scavenging and reducing capabilities.[2][5] It is therefore highly probable that this compound, with its 2,3,4-trihydroxy substitution, will exhibit strong in vitro antioxidant properties, likely comparable to or exceeding those of Caffeic Acid and potentially similar to Gallic Acid.
Comparative In Vitro and In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.
Data Summary
| Compound | In Vitro Assay | In Vivo Model | Results |
| This compound | Data not available | Data not available | Data not available |
| Pyrogallol-Coumarin Hybrids | LOX Inhibition | - | IC50 values of 38.12 µM and 34.12 µM[7] |
| 4-hydroxybenzene acrylic acid derivatives | - | Xylene-induced ear edema in mice | Significant anti-inflammatory activity with suppression rates up to 45.29%[8] |
| Cinnamic Acid Derivatives | - | Carrageenan-induced rat paw edema | Remarkable reduction in edema[1] |
| Diamine-PEGylated Oleanolic Acid Derivative | LPS-stimulated RAW 264.7 cells (NO, TNF-α, IL-1β, iNOS, COX-2 inhibition) | TPA-induced mouse ear edema | Over 75% NO inhibition in vitro; greater edema suppression than diclofenac in vivo[9] |
Pyrogallol-containing compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like lipoxygenase (LOX), which are involved in the inflammatory cascade.[7][10] Studies on various acrylic acid derivatives have shown significant in vivo anti-inflammatory activity in models such as carrageenan-induced paw edema and xylene-induced ear edema.[1][8] Given that this compound possesses both the pyrogallol moiety and the acrylic acid backbone, it is expected to exhibit potent in vitro and in vivo anti-inflammatory properties.
Experimental Protocols
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.
-
Add the test compound to the FRAP reagent and incubate at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous-tripyridyltriazine complex) at 593 nm.
-
Construct a standard curve using FeSO4·7H2O and express the results as Fe²⁺ equivalents.
-
In Vivo Anti-inflammatory Assay
-
Carrageenan-Induced Paw Edema in Rats:
-
Acclimatize male Wistar or Sprague-Dawley rats for one week.
-
Administer the test compound or vehicle (control) orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Visualizations
Signaling Pathway of Inflammation
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Study
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
While direct experimental evidence for this compound is currently lacking in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as a potent antioxidant and anti-inflammatory agent. The presence of the pyrogallol moiety, combined with the acrylic acid side chain, is a promising structural feature for significant biological activity. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound and to validate the hypotheses drawn from this comparative guide. The experimental protocols and workflows provided herein offer a standardized approach for such future investigations.
References
- 1. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. antiox.org [antiox.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant profile of phenolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct structure-activity relationship (SAR) studies on 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid are limited in publicly available literature, a comprehensive analysis of its close structural analog, caffeic acid (3-(3,4-dihydroxyphenyl)acrylic acid), and other cinnamic acid derivatives provides significant insights into the potential biological activities of this molecule. This guide offers a comparative analysis based on existing experimental data for these related compounds, focusing on anticancer, antioxidant, and enzyme inhibitory activities.
Key Structural Features and Biological Activity
The biological activity of phenylacrylic acids is significantly influenced by the substitution pattern on the phenyl ring and modifications to the acrylic acid side chain.
The Phenyl Ring: The Importance of Hydroxylation
The number and position of hydroxyl (-OH) groups on the phenyl ring are critical determinants of biological activity, particularly for antioxidant and anticancer effects. The catechol moiety (3,4-dihydroxy substitution) found in caffeic acid is widely recognized as being crucial for these activities.[1][2] Methylation or removal of these hydroxyl groups generally leads to a reduction in activity.
It is plausible that the 2,3,4-trihydroxy substitution pattern of the target molecule could exhibit potent biological effects, potentially through enhanced antioxidant capacity due to the presence of three hydroxyl groups.
The Acrylic Acid Side Chain: A Key Modulator
The α,β-unsaturated carboxylic acid moiety is another key feature for the biological activity of this class of compounds.[3] Modifications to this part of the molecule can significantly impact its efficacy.
-
Saturation of the Double Bond: Reduction of the double bond in the acrylic acid side chain often diminishes biological activity.
-
Modification of the Carboxyl Group: Altering the carboxylic acid to an ester or amide can modulate the compound's properties, such as lipophilicity and cell permeability, thereby influencing its biological activity. A notable example is caffeic acid phenethyl ester (CAPE), which demonstrates potent anticancer and anti-inflammatory properties.[2][4]
Comparative Biological Activity Data
To illustrate the structure-activity relationships, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various caffeic acid analogs against different biological targets.
Anticancer Activity
The cytotoxic effects of caffeic acid and its derivatives have been evaluated against various cancer cell lines. The data below highlights the importance of the catechol group and the esterification of the carboxylic acid.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast Cancer) | 6.6 ± 1.0 (24h) | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast Cancer) | 6.5 ± 2.9 (48h) | [4] |
| Carboxylic Acid Derivative 10 | MCF-7 (Breast Cancer) | 0.73-0.89 | [5] |
| Carboxylic Acid Derivative 11 | MCF-7 (Breast Cancer) | 0.73-0.89 | [5] |
| Carboxylic Acid Derivative 12 | MCF-7 (Breast Cancer) | 0.73-0.89 | [5] |
| Ethyl Ester Derivative 21 | MDA-MB-231 (Breast Cancer) | 5.45-7.28 | [5] |
| Ethyl Ester Derivative 22 | MDA-MB-231 (Breast Cancer) | 5.45-7.28 | [5] |
| Ethyl Ester Derivative 23 | MDA-MB-231 (Breast Cancer) | 5.45-7.28 | [5] |
Antioxidant Activity
The antioxidant capacity of cinnamic acid derivatives is a key aspect of their biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate free radical scavenging activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| Cinnamic Acid | 0.18 | [6][7] |
| Acetylated Cinnamic Acid Derivative | 0.16 | [6][7] |
| Vitamin C (Standard) | 0.12 | [6][7] |
| Cinnamic Acid Ester Derivative 5c | 56.35 | [8] |
| Cinnamic Acid Ester Derivative 5a | 26100 | [8] |
| Cinnamic Acid Ester Derivative 5b | 47900 | [8] |
Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme that plays a role in the pathogenesis of gout. Several caffeic acid analogs have been shown to inhibit this enzyme.
| Compound | Xanthine Oxidase Inhibition IC50 (µM) | Reference |
| m-Coumaric acid | 63.31 | [3] |
| Caffeic acid | 74.6 | [3] |
| p-Coumaric acid | 111.09 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[3][9][10][11]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The reduction of the DPPH radical is observed as a color change from purple to yellow.
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[12]
Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.
Procedure:
-
The assay mixture typically contains phosphate buffer, xanthine (as the substrate), and the test compound at various concentrations.
-
The reaction is initiated by adding a solution of xanthine oxidase.
-
The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 295 nm.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
The IC50 value is then determined from the dose-response curve.[13][14][15]
Visualizations
General Structure-Activity Relationship of Phenylacrylic Acids
The following diagram illustrates the key structural features of a phenylacrylic acid and the impact of modifications on its biological activity.
References
- 1. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revistabionatura.com [revistabionatura.com]
- 14. scispace.com [scispace.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
A Comparative Guide to the Antioxidant Potential of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
This guide provides a comparative analysis of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, a member of the hydroxycinnamic acid family, benchmarked against established antioxidants. It is intended for researchers, scientists, and drug development professionals interested in the evaluation and application of novel antioxidant compounds. The content covers in vitro antioxidant activity, relevant cellular signaling pathways, and detailed experimental protocols.
Introduction to Antioxidant Benchmarking
Antioxidants are compounds that inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby preventing cellular damage. The efficacy of a potential antioxidant is typically evaluated by comparing its performance in various assays against well-characterized standard compounds. Hydroxycinnamic acids, a class of plant-derived polyphenols, are recognized for their potent antioxidant properties.[1][2] The antioxidant capacity of these molecules is primarily attributed to their chemical structure, specifically the number and position of hydroxyl (-OH) groups on the aromatic ring and the presence of a conjugated side chain, which together facilitate the donation of a hydrogen atom and the stabilization of the resulting radical.[1][3][4]
This guide focuses on this compound, comparing it with Caffeic Acid (a widely studied dihydroxycinnamic acid) and Trolox, a water-soluble analog of Vitamin E commonly used as a reference standard in antioxidant assays.[2][3]
Mechanism of Antioxidant Action
The primary mechanisms by which phenolic antioxidants like hydroxycinnamic acids exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. This is a key mechanism in assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[6][7]
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical species. Assays such as the Ferric Reducing Antioxidant Power (FRAP) are based exclusively on this mechanism.[6][8]
Many common assays, including DPPH and ABTS, operate via a mixed mechanism involving both HAT and SET.[7][8] The structure of this compound, featuring three hydroxyl groups on the phenyl ring, suggests a strong potential for radical scavenging. Generally, the presence of an ortho-dihydroxy (catechol) group is considered crucial for high antioxidant activity, and it has been noted that trihydroxy phenolic acids can exhibit even greater activity than their dihydroxy counterparts in certain assays.[1][9]
Comparative In Vitro Antioxidant Activity
The antioxidant potential of a compound is quantified using various assays. The results are often expressed as the IC50 value (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalents (TEAC). A lower IC50 value indicates greater antioxidant activity.
While specific experimental data for the 2,3,4-trihydroxy isomer is not widely published, data for the closely related 3,4,5-trihydroxy isomer shows a superior antioxidant profile compared to caffeic acid in DPPH and ABTS assays.[9] The table below presents typical data for comparator compounds.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (μM Fe(II)/μM) |
| Caffeic Acid | ~9-15 µM | ~5-10 µM | ~1.5 - 2.5 |
| Ascorbic Acid | ~20-30 µM | ~15-25 µM | ~1.0 |
| Trolox | ~40-50 µM | ~30-40 µM | ~1.0 (Standard) |
| 3-(3,4,5-Trihydroxyphenyl) propenoic acid | Reported more potent than Caffeic Acid[9] | Reported more potent than Caffeic Acid[9] | Data not readily available |
Note: The values presented are approximate and can vary significantly based on specific experimental conditions. They are compiled for comparative purposes from various sources.
Cellular Antioxidant Signaling: The Nrf2-ARE Pathway
Beyond direct radical scavenging, many phenolic antioxidants can induce endogenous protective mechanisms. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a major regulator of cellular defense against oxidative stress.[10][11]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] In the presence of oxidative stress or Nrf2 activators (like some antioxidants), Keap1 releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][12] This activation enhances the cell's overall capacity to counteract oxidative damage.[10][13]
Caption: The Nrf2-ARE antioxidant response pathway.
Experimental Protocols
Standardized protocols are critical for the reproducible assessment of antioxidant activity.[14] Below are detailed methodologies for three widely used in vitro chemical assays.[15]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[16][17]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compound (this compound) and standards (e.g., Caffeic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control well, add 100 µL of the DPPH solution and 100 µL of the solvent.
-
For the blank well, add 100 µL of methanol and 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the % inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[7][15]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[17]
-
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[6][15]
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the reagent fresh by mixing:
-
10 parts of 300 mM Acetate Buffer (pH 3.6)
-
1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
1 part of 20 mM Ferric Chloride (FeCl₃·6H₂O) in water
-
-
Warm the freshly prepared mixture to 37°C before use.[6]
-
-
Sample Preparation: Prepare dilutions of the test compound and a standard (typically FeSO₄·7H₂O or Trolox).
-
Assay Procedure:
-
Add 20 µL of the sample dilution to 180 µL of the pre-warmed FRAP reagent in a 96-well plate.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the FeSO₄ standard. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents.
Caption: General workflow for in vitro antioxidant capacity assays.
Conclusion
This compound is a promising antioxidant candidate based on its chemical structure within the hydroxycinnamic acid class. The presence of three hydroxyl groups suggests a high capacity for radical scavenging, potentially exceeding that of the well-established antioxidant, caffeic acid. Further direct experimental evaluation using standardized assays such as DPPH, ABTS, and FRAP is necessary to quantitatively confirm its potency. Additionally, investigating its ability to modulate cellular antioxidant pathways, such as the Nrf2-ARE system, will provide a more complete understanding of its biological activity and potential for applications in drug development and therapy for oxidative stress-related conditions.
References
- 1. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard antioxidant assays: Significance and symbolism [wisdomlib.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid, also known as 2,3,4-trihydroxycinnamic acid. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, with a focus on experimental data and detailed methodologies.
Introduction
This compound is a phenolic compound of interest in various fields of research, including pharmacology and materials science. Accurate and reliable quantification of this analyte is crucial for in-vitro and in-vivo studies, quality control, and formulation development. This guide focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While direct cross-validation studies for this specific molecule are not extensively published, this guide synthesizes established methods for analogous hydroxycinnamic acids to provide a robust starting point for method development and validation.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound. These values are based on typical performance for structurally similar phenolic acids and should be confirmed during in-house method validation.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Principle | Chromatographic separation followed by UV detection | Direct measurement of UV absorbance | Colorimetric assay based on a redox reaction |
| Specificity | High (separates analyte from interfering compounds) | Low to Moderate (subject to interference from other UV-absorbing compounds) | Low (measures total phenolic content) |
| Linearity (Typical Range) | 0.1 - 100 µg/mL | 1 - 50 µg/mL | 5 - 100 µg/mL (Gallic Acid Equivalents) |
| Accuracy (Typical Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (Typical RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 µg/mL | ~5 µg/mL |
| Throughput | Lower | Higher | Higher |
| Instrumentation Cost | High | Low | Low |
| Solvent Consumption | High | Low | Low |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analytical methods discussed.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Caption: General workflow for the quantification of this compound using UV-Vis Spectrophotometry.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides high selectivity and sensitivity for the quantification of this compound in complex matrices.
a. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
b. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
c. Detection:
-
Wavelength: Based on the UV spectrum of hydroxycinnamic acids, a primary detection wavelength of approximately 320 nm is recommended. A secondary wavelength of 280 nm can also be monitored.
d. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Samples should be extracted with a suitable solvent, centrifuged, and the supernatant filtered through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry
This method is a simpler and more rapid technique, suitable for screening or for samples with minimal interfering substances.
a. Direct UV-Vis Spectrophotometry:
-
Principle: This method relies on the direct measurement of the absorbance of this compound at its wavelength of maximum absorbance (λmax).
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound by scanning a standard solution in the UV range (200-400 nm). The λmax is expected to be around 320 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample solutions at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
-
b. Folin-Ciocalteu Method (for Total Phenolic Content):
-
Principle: This is a colorimetric assay where the Folin-Ciocalteu reagent is reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically. The results are typically expressed as gallic acid equivalents (GAE).
-
Reagents:
-
Folin-Ciocalteu reagent
-
Saturated sodium carbonate solution
-
Gallic acid (for standard curve)
-
-
Procedure:
-
To a known aliquot of the sample or standard, add the Folin-Ciocalteu reagent.
-
After a short incubation period, add the sodium carbonate solution to raise the pH.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at approximately 760 nm.[1]
-
Quantify the total phenolic content by comparing the absorbance of the sample to a calibration curve prepared with gallic acid.
-
Conclusion
The choice between HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is the preferred method for accurate and specific quantification, especially in complex mixtures. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective alternative for preliminary screening or for the analysis of relatively simple sample matrices. For the determination of total phenolic content, the Folin-Ciocalteu method is a well-established and widely used protocol. It is imperative that any chosen method is properly validated in-house to ensure the reliability and accuracy of the generated data.
References
Efficacy of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid in Cancer Cell Lines: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of direct studies on the efficacy of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid against various cancer cell lines. While numerous studies have investigated the anti-cancer properties of structurally similar compounds, particularly caffeic acid (3-(3,4-dihydroxyphenyl)acrylic acid) and its derivatives, specific experimental data for this compound remains elusive. This guide, therefore, provides a comparative overview of the efficacy of closely related analogs and outlines the established experimental protocols used to assess such compounds, offering a framework for potential future investigations into the specific efficacy of this compound.
Comparative Efficacy of Structurally Related Compounds
Due to the lack of direct data on this compound, this section will focus on the well-documented anti-cancer activities of its close analog, caffeic acid, and other related phenolic acids. This comparison will provide researchers with valuable insights into the potential mechanisms and efficacy that could be expected from this compound.
Caffeic acid and its phenethyl ester (CAPE) have demonstrated significant anti-cancer effects across a range of cancer cell lines. These effects are primarily attributed to their antioxidant, pro-apoptotic, and anti-inflammatory properties. For instance, studies have shown that caffeic acid can inhibit tumor angiogenesis by blocking STAT3-mediated VEGF expression in human renal carcinoma cells.[1] Furthermore, derivatives of caffeic acid have been shown to induce cell death in various cancer types, including prostate cancer and bladder carcinoma.[2][3][4]
Another related compound, 2,3,4-Trihydroxybenzoic acid, has been shown to inhibit the growth of HCT-116 colon and MDA-MB-231 breast cancer cells, suggesting that the trihydroxy-phenyl moiety is a key pharmacophore for anti-cancer activity.[5]
The table below summarizes the efficacy of some acrylic acid derivatives, highlighting the types of cancer cell lines they have been tested against and their reported IC50 values. It is important to note that these are not direct comparisons with this compound but serve as a reference for the potential activity of similar chemical structures.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| (Z)-2-(3,4,5-Trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylic acid | MCF-7 | 5.12 | --INVALID-LINK--[6] |
| Methyl acrylate ester 6e | MCF-7 | 2.57 ± 0.16 | --INVALID-LINK--[6] |
Experimental Protocols
To facilitate future research on this compound, this section details the standard experimental protocols used to evaluate the anti-cancer efficacy of phenolic compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Workflow for Apoptosis Assay
Workflow of the Annexin V/PI apoptosis assay.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways involved in cancer progression (e.g., apoptosis, cell cycle regulation).
Signaling Pathway Example: Apoptosis Induction
Hypothesized induction of apoptosis by the compound.
Conclusion
While there is a significant body of research on the anti-cancer properties of phenolic acids, there is a clear gap in the literature regarding the specific efficacy of this compound. The information on related compounds suggests that it holds promise as a potential anti-cancer agent. Future research should focus on in vitro studies using a panel of cancer cell lines to determine its IC50 values, its ability to induce apoptosis, and its effects on key cancer-related signaling pathways. The experimental protocols and comparative data provided in this guide offer a solid foundation for such investigations.
References
- 1. Caffeic acid and its synthetic derivative CADPE suppress tumor angiogenesis by blocking STAT3-mediated VEGF expression in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Potential of a new Derivative of Caffeic Acid Phenethyl Ester targeting the Centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly[3-(3, 4-dihydroxyphenyl) glyceric acid] from Comfrey exerts anti-cancer efficacy against human prostate cancer via targeting androgen receptor, cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester inhibits the growth of bladder carcinoma cells by upregulating growth differentiation factor 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antiox.org [antiox.org]
- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its chemical nature as a substituted acrylic acid and a phenolic compound, this substance requires management as hazardous waste.
Immediate Safety and Handling:
Before handling this compound, it is crucial to consult the material's Safety Data Sheet (SDS) for specific safety information. General safe handling practices for similar compounds, such as phenol and acrylic acid, should be followed. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as butyl or neoprene), and safety goggles, must be worn at all times to prevent skin and eye contact.[1][2] An eyewash station and safety shower should be readily accessible.[1]
Spill Management:
In the event of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent, such as sand or vermiculite.[4] The contaminated absorbent material must then be collected in a sealed, properly labeled container for hazardous waste disposal. For larger spills, the area should be evacuated, and emergency services or the institution's environmental health and safety department should be contacted immediately.
Step-by-Step Disposal Protocol
The following procedure outlines the proper disposal of this compound and its contaminated materials.
-
Waste Segregation: Never dispose of this compound down the sink or in regular trash.[3] It must be collected as chemical hazardous waste.[1] All materials contaminated with this compound, including pipette tips, gloves, and weighing papers, should be collected separately from other waste streams.[3]
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, puncture-proof, and sealable container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container, such as a polyethylene bottle.[5] Avoid mixing with incompatible chemicals, particularly strong oxidizing agents, bases, and amines, to prevent hazardous reactions.[5]
-
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" sticker and the full chemical name: "this compound".[3] The label should also include the accumulation start date and the primary hazards associated with the chemical (e.g., "Corrosive," "Toxic").
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and incompatible materials.[2][6] The storage container should be kept closed when not in use.[3]
-
Disposal Request: Once the waste container is nearly full (approximately 90% capacity), arrange for its collection by your institution's licensed hazardous waste disposal service.[3] Follow your organization's specific procedures for requesting a waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Solution for Potential Drain Disposal | Prohibited for this compound; must be collected as hazardous waste. For some acrylic acid solutions, a pH between 6 and 9 may be considered for drain disposal if not otherwise toxic, but this is not recommended without explicit institutional approval. | [5] |
| Concentration for Drain Disposal | Prohibited. Any concentration of this compound should be treated as hazardous waste. For acrylic acid, solutions greater than or equal to 1% are typically managed as dangerous waste. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. monash.edu [monash.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid. Following these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][4] | Protects against splashes and vapors that can cause severe eye damage.[2][3] |
| Hand Protection | Double-layered nitrile or thicker (8mil) nitrile gloves for incidental contact. For direct handling of concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves are recommended.[1] | Phenolic compounds can be readily absorbed through the skin, causing burns and systemic toxicity.[1][2][4] Acrylic acid is also a skin sensitizer.[3] |
| Body Protection | A fully buttoned lab coat is mandatory. A butyl rubber or neoprene apron should be worn over the lab coat when there is a significant risk of splashing.[1][4] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][5] If there is a risk of generating dust or aerosols outside of a fume hood, a fit-tested respirator with an appropriate filter (e.g., type A-P) may be necessary based on a risk assessment.[5] | Protects against inhalation of potentially harmful vapors or dust. |
| Footwear | Closed-toe, solid-top shoes that cover the entire foot.[4][5] | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review this safety guide and any available safety information for similar phenolic and acrylic compounds.
-
Set up all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Do not use combustible materials like paper towels directly on the concentrated substance.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Segregation Instructions | Disposal Container |
| Solid Waste | Unused or expired solid this compound. | Labeled, sealed, and compatible hazardous waste container. |
| Liquid Waste | Solutions containing this compound. | Labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Used gloves, aprons, and other disposable protective gear. | Place in a designated hazardous waste bag and then into a solid waste container.[1] |
| Contaminated Labware | Disposable pipettes, tubes, etc. | Place in a designated hazardous waste container for solids. |
General Disposal Guidelines:
-
All waste containing this compound must be treated as hazardous chemical waste.[1][4]
-
Clearly label all waste containers with the full chemical name and associated hazards.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Never dispose of this chemical down the drain or in regular trash.[9]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] After flushing with water, if available and recommended by your institution's safety office, apply polyethylene glycol (PEG) to the affected area.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6][8] Seek immediate medical attention. |
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. Acrylic acid (HSG 104, 1997) [inchem.org]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
